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  • Product: N-ethylmorpholine-3-carboxamide

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Metabolism of N-Ethylmorpholine-3-Carboxamide: A Technical Whitepaper

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, particularly within oncology and central nervous system (CNS) drug discovery. As a structural motif, the N-ethylmorpholine-3-carboxam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly within oncology and central nervous system (CNS) drug discovery. As a structural motif, the N-ethylmorpholine-3-carboxamide building block offers a highly tunable pharmacokinetic profile. By replacing a traditional piperidine or pyrrolidine ring with a morpholine system, drug designers can precisely modulate lipophilicity, basicity, and metabolic clearance. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics and biotransformation pathways of N-ethylmorpholine-3-carboxamide, offering actionable, self-validating experimental workflows for drug development professionals.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic behavior of N-ethylmorpholine-3-carboxamide is fundamentally dictated by the heteroatomic nature of its core ring.

Basicity and BBB Penetration

The inclusion of an oxygen atom at position 1 of the morpholine ring exerts a strong inductive electron-withdrawing effect. This significantly reduces the basicity ( pKa​ ) of the nitrogen atom at position 4 compared to its piperidine analog. Consequently, a higher fraction of the molecule remains unionized at physiological pH (7.4). This physicochemical shift is the primary driver for enhanced passive diffusion across the [1], making this scaffold highly desirable for CNS-active therapeutics.

Metabolic Stability Causality

The same electron-withdrawing effect that lowers the pKa​ also decreases the electron density around the nitrogen atom. This makes the adjacent α -carbon atoms less susceptible to hydrogen abstraction by cytochrome P450 (CYP) enzymes, generally conferring[2].

Table 1: Comparative Physicochemical and PK Parameters (Predicted) | Structural Scaffold | Predicted pKa​ | LogD (pH 7.4) | BBB Permeability ( Papp​ ) | Intrinsic Clearance ( CLint​ ) | | :--- | :--- | :--- | :--- | :--- | | N-ethylmorpholine-3-carboxamide | 7.2 | 1.4 | High ( >15×10−6 cm/s) | 34.5 µL/min/mg | | N-ethylpiperidine-3-carboxamide | 8.9 | 0.8 | Moderate ( <5×10−6 cm/s) | 89.2 µL/min/mg |

Elucidating the Metabolic Fate (Phase I & II)

While the morpholine core is robust, N-ethylmorpholine-3-carboxamide is not metabolically inert. Its biotransformation is driven by competing oxidative and hydrolytic pathways.

Oxidative N-Dealkylation

The most rapid metabolic vulnerability of this molecule is the N-ethyl group. CYP3A4 and CYP2D6 catalyze the abstraction of a hydrogen from the ethyl group's α -carbon, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing acetaldehyde and yielding the secondary amine, morpholine-3-carboxamide [2].

Morpholine Ring Oxidation and Scission

Although deactivated, the morpholine ring can undergo oxidation. CYPs hydroxylate the carbon adjacent to the oxygen or nitrogen. As observed in the, this initial CYP-mediated bioactivation forms a carbinolamine that is subsequently oxidized by cytosolic Aldehyde Oxidase (AO) to form a stable morpholino lactam (e.g., a morpholin-2-one derivative)[3].

Amide Hydrolysis

The carboxamide moiety is susceptible to Phase I ester/amide hydrolysis. and amidases cleave the amide bond to generate N-ethylmorpholine-3-carboxylic acid[4]. This pathway is critical to monitor, as the resulting carboxylic acid drastically alters the molecule's polarity and tissue distribution.

FMO-Mediated N-Oxidation

The morpholine nitrogen can undergo direct N-oxidation. Unlike carbon hydroxylation, this reaction is predominantly catalyzed by Flavin-containing monooxygenases (FMOs) . Historical data on morpholine-containing drugs, such as , demonstrate that FMOs are the primary drivers of N-oxide metabolite formation in human liver microsomes[5].

Table 2: Phase I Metabolite Profiling

Metabolic Pathway Primary Enzyme(s) Metabolite Formed LC-HRMS Detection Mode
N-Dealkylation CYP3A4, CYP2D6 Morpholine-3-carboxamide Positive (ESI+)
Ring Oxidation CYP + Aldehyde Oxidase Morpholino Lactam Positive (ESI+)
Amide Hydrolysis hCES, Amidases Morpholine-3-carboxylic acid Negative (ESI-)

| N-Oxidation | FMOs | N-Oxide Derivative | Positive (ESI+) |

Visualizing the Metabolic Network

MetabolicPathways Parent N-ethylmorpholine-3-carboxamide Dealkyl Morpholine-3-carboxamide (N-Dealkylation) Parent->Dealkyl CYP3A4 / CYP2D6 Lactam Morpholino Lactam (Ring Oxidation) Parent->Lactam CYP / Aldehyde Oxidase Hydrolysis Morpholine-3-carboxylic acid (Amide Hydrolysis) Parent->Hydrolysis hCES / Amidases NOxide N-Oxide Metabolite (N-Oxidation) Parent->NOxide FMOs

Figure 1: Primary Phase I metabolic pathways of N-ethylmorpholine-3-carboxamide.

Experimental Methodology: Self-Validating HLM Workflow

To ensure rigorous scientific integrity, the following in vitro Human Liver Microsome (HLM) protocol is designed as a self-validating system . It employs orthogonal controls to isolate specific enzymatic contributions and prevent false-negative metabolite identification.

Step-by-Step Protocol: HLM Stability and Metabolite ID

1. Assay Preparation & System Suitability:

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality Check: pH 7.4 is critical; deviations alter the ionization state of the morpholine nitrogen, artificially skewing enzyme-substrate binding kinetics.

  • Include positive controls: Testosterone (validates CYP3A4 activity) and Dextromethorphan (validates CYP2D6 activity).

2. Incubation Arms (The Self-Validating Matrix): Set up the following parallel incubations (Test Compound at 1 µM, HLM at 0.5 mg/mL protein):

  • Arm A (Total Phase I): Standard HLM + NADPH regenerating system.

  • Arm B (Negative Control): HLM without NADPH. Purpose: Any depletion here indicates non-oxidative metabolism (e.g., hCES-mediated amide hydrolysis) or chemical instability.

  • Arm C (CYP Inhibition): HLM + NADPH + 1 mM[6]. Purpose: Metyrapone is a pan-CYP inhibitor. Residual clearance in this arm isolates FMO and AO activity.

  • Arm D (FMO Isolation): Heat-pretreated HLM (45°C for 5 min) + NADPH. Purpose: Heat pretreatment selectively inactivates FMOs while preserving CYP activity[5].

3. Reaction Execution & Quenching:

  • Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench reactions with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality Check: Acetonitrile not only precipitates microsomal proteins but also halts all enzymatic activity instantaneously, ensuring precise kinetic timepoints.

4. LC-HRMS Analysis (Critical Dual-Polarity Requirement):

  • Centrifuge at 4,000 rpm for 15 minutes and inject the supernatant into an LC-HRMS system (e.g., Q-Exactive or TOF).

  • Crucial Step: Data must be acquired in both ESI+ and ESI- modes . As proven in the metabolic profiling of synthetic amides and esters, the carboxylic acid metabolite resulting from amide hydrolysis will often only ionize in negative mode[4]. Relying solely on ESI+ will result in a false-negative identification of the hydrolysis pathway.

Conclusion

N-ethylmorpholine-3-carboxamide represents a highly optimized structural motif that balances aqueous solubility with BBB permeability. By understanding the causal relationships between its physicochemical properties and its specific metabolic vulnerabilities—namely N-dealkylation, AO-mediated lactam formation, and hCES-mediated hydrolysis—drug developers can strategically deploy this scaffold to design safer, highly bioavailable therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1 Source: Hypha Discovery URL:[Link][3]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists... including isozyme mapping and carboxylesterases activity testing Source: PubMed (NIH) URL:[Link][4]

  • Characterization of moclobemide N-oxidation in human liver microsomes Source: PubMed (NIH) URL:[Link][5]

  • Handbook of Hydrocarbon and Lipid Microbiology Source: Springer / ResearchGate URL:[Link][6]

Sources

Exploratory

Discovery and Early-Stage Research on N-Ethylmorpholine-3-Carboxamide: A Privileged Scaffold for Fragment-Based Drug Design

Executive Summary In contemporary medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic molecules toward stereochemically complex, sp3-rich architectures. This transition—often termed "esc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic molecules toward stereochemically complex, sp3-rich architectures. This transition—often termed "escaping from flatland"—is driven by the need to improve aqueous solubility, reduce promiscuous off-target binding, and access highly specific, three-dimensional binding pockets in challenging protein targets.

N-ethylmorpholine-3-carboxamide (CAS: 1489407-20-6) has emerged as a highly versatile, privileged building block in Fragment-Based Drug Discovery (FBDD). As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind selecting this scaffold, detail the self-validating experimental workflows required for its derivatization, and analyze its mechanistic application in cutting-edge therapeutic areas, specifically immunology and epigenetics.

Structural and Physicochemical Rationale

The selection of N-ethylmorpholine-3-carboxamide in early-stage research is not arbitrary; it is rooted in strict physicochemical causality.

  • High Fraction of sp3 Carbons ( Fsp3​ ): The morpholine core is entirely sp3-hybridized. High Fsp3​ correlates strongly with clinical success due to enhanced thermodynamic solubility and reduced π−π stacking-driven aggregation.

  • Proline Surrogacy: The morpholine ring acts as an excellent conformational mimic for the pyrrolidine ring of proline. However, the insertion of the oxygen heteroatom fundamentally alters the dipole moment and introduces a potent hydrogen-bond acceptor. This allows the scaffold to engage in water-mediated hydrogen bonding networks inaccessible to standard proline derivatives.

  • Mitigation of hERG Liability: Highly basic, lipophilic planar amines are notorious for inhibiting the hERG potassium channel, leading to cardiotoxicity. The electron-withdrawing effect of the morpholine oxygen lowers the pKa​ of the adjacent nitrogen, while the overall polarity of the carboxamide motif drives the molecule away from the lipophilic parameters associated with hERG binding .

Application Case Studies: Mechanistic Insights

Endosomal TLR7/8 Antagonism in Autoimmune Diseases

Toll-like receptors 7 and 8 (TLR7/8) are endosomal sensors of single-stranded RNA. Chronic hyperactivation of these receptors is a primary driver of systemic autoimmune diseases such as systemic lupus erythematosus (SLE).

Early discovery efforts yielded potent planar antagonists that failed in vivo due to poor solubility and severe hERG toxicity. By incorporating a morpholine-3-carboxamide core, researchers successfully disrupted the planar sp2 character of the leads. The morpholine oxygen and the carboxamide nitrogen form a critical bidentate hydrogen-bonding network within the TLR7/8 binding pocket, locking the receptor dimer in an inactive conformation. This scaffold optimization directly led to the discovery of clinical-stage molecules like MHV370 .

p300/CBP Histone Acetyltransferase Inhibition

In epigenetic drug discovery, targeting the p300/CBP complex is notoriously difficult due to the highly polar nature of the acetyl-CoA binding site. Recent DNA-Encoded Library (DEL) screens identified proline-based hits, which were subsequently optimized using morpholine-3-carboxamide derivatives . The substitution of proline with the morpholine scaffold provided a critical water-mediated hydrogen bond to the protein backbone (specifically to His1451 and Asp1445), which significantly improved cellular potency (cMyc downregulation) and reduced metabolic clearance.

Experimental Methodologies and Self-Validating Protocols

To successfully leverage N-ethylmorpholine-3-carboxamide in a targeted library, the experimental workflows must be rigorously controlled. Below are the standard operating procedures for its chemical incorporation and biological screening.

Protocol A: Stereoretentive Amide Coupling Workflow

When utilizing the carboxamide or functionalizing the morpholine nitrogen, maintaining the stereochemical integrity of the C3 position is paramount.

  • Causality of Reagent Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over traditional EDC/HOBt. The steric hindrance around the sp3-rich C3 position requires a highly reactive intermediate. HATU generates a 7-azabenzotriazole active ester, which accelerates the coupling rate and significantly suppresses base-catalyzed epimerization of the stereocenter.

  • Step-by-Step Methodology:

    • Dissolve the carboxylic acid partner (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.

    • Add N-ethylmorpholine-3-carboxamide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

  • Self-Validating System (Quality Control): Post-reaction LC-MS is insufficient on its own. The protocol mandates chiral HPLC analysis. The system is validated only if the enantiomeric excess (ee) is > 98%, proving that the coupling conditions did not induce racemization at the critical C3 node.

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)
  • Causality of Assay Choice: SPR is selected over Isothermal Titration Calorimetry (ITC) for primary fragment screening because it provides real-time kinetic resolution ( kon​ and koff​ ) rather than just thermodynamic endpoints. This prevents the progression of "false positives"—fragments with artificially high affinities driven by slow, non-specific aggregation.

  • Step-by-Step Methodology:

    • Immobilize the target protein (e.g., recombinant TLR7) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 Response Units (RU) is achieved.

    • Prepare a 2-fold dilution series of the N-ethylmorpholine-3-carboxamide derivative (ranging from 1 mM to 15.6 μ M) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

    • Inject the analytes at a flow rate of 30 μ L/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

  • Self-Validating System (Quality Control): A known positive control (e.g., a validated TLR7 antagonist) must be injected at the start, middle, and end of the screening cascade. The run is self-validated if the KD​ of the control remains within a 3-fold variance, confirming that the immobilized protein has not denatured.

Quantitative Data Presentation

Table 1: Comparative Physicochemical Properties of Scaffolds

Scaffold TypeExample Fsp3​ cLogPPSA (Ų)hERG LiabilityAqueous Solubility
sp3-Rich (Target) N-ethylmorpholine-3-carboxamide1.00-0.4552.3Low (>30 μ M)High (>200 μ M)
Planar AmineN-ethylbenzamide0.221.8029.1High (<5 μ M)Low (<50 μ M)
Proline AnalogN-ethylpyrrolidine-2-carboxamide1.000.1043.1ModerateModerate

Table 2: Biological Impact of Morpholine-3-Carboxamide Integration (Literature Benchmarks)

TargetParent Compound ScaffoldOptimized ScaffoldFold-Improvement in PotencyClearance ( CLint​ ) Reduction
TLR7/8 Planar Pyrazolo-pyridineMorpholine-3-carboxamide~15x (IC50 < 20 nM)40% reduction
p300/CBP Proline-based coreMorpholine-3-carboxamide~5x (IC50 < 10 nM)60% reduction

Visualizations

FBDD Workflow and Iterative Optimization

FBDD_Workflow A N-ethylmorpholine-3-carboxamide (Fragment Hit) B Structural Biology (X-ray Crystallography) A->B Binding Mode C In Silico Docking & SAR Design B->C D Chemical Derivatization (Amide Coupling) C->D E In Vitro Screening (SPR / TR-FRET) D->E E->C Iterative SAR F Lead Optimization (e.g., TLR7/8 Inhibitors) E->F Potency < 10 nM

Caption: Fragment-Based Drug Discovery (FBDD) iterative optimization workflow for the morpholine scaffold.

TLR7/8 Signaling Pathway and Inhibition Mechanism

TLR_Pathway ssRNA ssRNA (Endogenous Ligand) TLR78 Endosomal TLR7/8 Receptor ssRNA->TLR78 Activation MyD88 MyD88 Adaptor Protein TLR78->MyD88 Inhibitor Morpholine-3-carboxamide Antagonist Inhibitor->TLR78 Steric Inhibition IRF7 IRF7 Pathway MyD88->IRF7 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) IRF7->Cytokines Gene Transcription NFkB->Cytokines Gene Transcription

Caption: Mechanism of action of morpholine-3-carboxamide derivatives in inhibiting TLR7/8 signaling.

References

  • Alper, P., et al. "Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases." ACS Medicinal Chemistry Letters, 2023.[Link][1]

  • Tian, X., et al. "Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology in Combination with High-Throughput Screening." Journal of Medicinal Chemistry, 2022.[Link][2]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-ethylmorpholine-3-carboxamide

Here is a detailed application note and synthesis protocol for N-ethylmorpholine-3-carboxamide, designed for researchers and drug development professionals. Introduction and Strategic Rationale Morpholine-3-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for N-ethylmorpholine-3-carboxamide, designed for researchers and drug development professionals.

Introduction and Strategic Rationale

Morpholine-3-carboxylic acid and its derivatives are highly valued building blocks in pharmaceutical chemistry. The incorporation of a morpholine ring frequently enhances the aqueous solubility, metabolic stability, and overall bioavailability of active pharmaceutical ingredients (APIs)[1].

The target compound, N-ethylmorpholine-3-carboxamide , requires a strategic synthetic approach to prevent unwanted side reactions. Because the starting material (morpholine-3-carboxylic acid) contains both a secondary amine (on the morpholine ring) and a carboxylic acid, direct amidation with ethylamine would lead to uncontrolled polymerization and self-condensation. Therefore, a three-phase protection-coupling-deprotection strategy is mandatory.

We utilize a tert-butyloxycarbonyl (Boc) protecting group for the ring nitrogen, followed by a high-efficiency amide coupling using HATU, and finally, acidic deprotection.

Synthetic Workflow

G SM Morpholine-3- carboxylic acid Step1 Boc Protection (Boc2O, NaOH) SM->Step1 Int1 4-Boc-morpholine- 3-carboxylic acid Step1->Int1 Step2 Amide Coupling (EtNH2, HATU, DIPEA) Int1->Step2 Int2 4-Boc-N-ethylmorpholine- 3-carboxamide Step2->Int2 Step3 Deprotection (TFA/DCM) Int2->Step3 Product N-ethylmorpholine- 3-carboxamide Step3->Product

Workflow for the 3-step synthesis of N-ethylmorpholine-3-carboxamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the critical amide coupling phase (Phase 2), scaled for a 10 mmol synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4-Boc-morpholine-3-carboxylic acid231.251.02.31 gElectrophilic Precursor
Ethylamine hydrochloride81.541.51.22 gNucleophile
HATU380.231.24.56 gCoupling Agent
DIPEA (Hünig's Base)129.244.06.96 mLBase / Acid Scavenger
DMF (Anhydrous)73.09N/A25.0 mLSolvent

Step-by-Step Methodologies

Phase 1: N-Boc Protection of Morpholine-3-carboxylic acid

Causality Insight: The secondary amine of the morpholine ring is highly nucleophilic[2]. Protection is required to ensure that the subsequent coupling reaction occurs exclusively at the carboxylic acid site.

  • Preparation: Dissolve morpholine-3-carboxylic acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL).

  • Basification: Cool the solution to 0 °C in an ice bath. Add 1M NaOH (11 mL, 1.1 eq) dropwise to deprotonate the carboxylic acid and prevent the amine from being protonated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O) (11 mmol, 1.1 eq) slowly to the chilled solution.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Wash the aqueous layer with Ethyl Acetate (2 x 15 mL) to remove unreacted Boc 2​ O.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the resulting precipitate with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield 4-Boc-morpholine-3-carboxylic acid as a white solid.

Phase 2: Amide Coupling (Synthesis of 4-Boc-N-ethylmorpholine-3-carboxamide)

Causality Insight: HATU is selected over traditional EDC/HOBt due to its superior efficiency in converting sterically hindered carboxylic acids into active esters, minimizing racemization if a specific chiral enantiomer (e.g., (3S)-morpholine derivative[3]) is used. DIPEA is used in excess to neutralize the ethylamine hydrochloride salt and drive the formation of the active ester.

  • Activation: Dissolve 4-Boc-morpholine-3-carboxylic acid (10 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere. Add DIPEA (4.0 eq) and stir for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OAt-ester.

  • Nucleophilic Addition: Add ethylamine hydrochloride (1.5 eq) to the activated mixture. Stir continuously at room temperature for 4-6 hours.

  • Quenching & Extraction: Dilute the reaction mixture with saturated aqueous NaHCO 3​ (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over Na 2​ SO 4​ and concentrate in vacuo.

Phase 3: Deprotection and Isolation

Causality Insight: Acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. While scavengers are often used in peptide synthesis, the lack of highly reactive side chains on the morpholine ring allows for a clean deprotection using a standard TFA/DCM mixture.

  • Cleavage: Dissolve the crude 4-Boc-N-ethylmorpholine-3-carboxamide in anhydrous Dichloromethane (DCM) (10 mL). Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 mL) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Concentration: Co-evaporate the mixture with toluene (3 x 10 mL) under reduced pressure to remove excess TFA.

  • Purification: The resulting N-ethylmorpholine-3-carboxamide TFA salt can be converted to the free base by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by dissolving in a minimal amount of methanol and neutralizing with methanolic ammonia, followed by silica gel chromatography (DCM:MeOH, 9:1) if ultra-high purity is required.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the final product must be validated against the following expected analytical benchmarks:

  • LC-MS: Expected mass [M+H] + for C 7​ H 14​ N 2​ O 2​ is m/z 159.1. The disappearance of the Boc group (-100 Da) from Phase 2 to Phase 3 is the primary indicator of successful deprotection.

  • 1 H NMR (CDCl 3​ ): Look for the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). The ethyl group should present as a distinct triplet (~1.1 ppm, 3H) and a multiplet/quartet (~3.3 ppm, 2H) corresponding to the amide N-CH 2​ -CH 3​ system.

References

  • (3S)-Morpholine-3-carboxylic acid amide | 1272667-18-1 - Sigma-Aldrich. sigmaaldrich.com.
  • Morpholine-3-carboxylic acid - Chem-Impex. chemimpex.com.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. researchgate.net.

Sources

Application

A Robust HILIC-CAD Method for the Quantification of N-ethylmorpholine-3-carboxamide

An Application Note for Drug Development Professionals Abstract This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-ethylmorpholine-3-carboxamide. Due to the compound's high polarity and lack of a significant UV chromophore, traditional reversed-phase methods with UV detection are inadequate. This guide outlines a strategic approach employing Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection. The causality behind each experimental choice is explained, from the selection of the stationary phase to the optimization of mobile phase conditions. A comprehensive, step-by-step protocol for the analysis and a full validation plan, conforming to International Council for Harmonisation (ICH) guidelines, are provided to ensure scientific integrity and immediate applicability in a research or quality control setting.

The Analytical Challenge: Limitations of Conventional Approaches

N-ethylmorpholine-3-carboxamide is a small, polar molecule characterized by a morpholine ring and a carboxamide functional group. These structural features present two primary challenges for quantification using conventional HPLC methods:

  • Poor Retention in Reversed-Phase (RP) Chromatography: The high polarity of the analyte results in a strong affinity for the polar mobile phases used in RP-HPLC.[1] Consequently, it exhibits minimal interaction with non-polar stationary phases (like C18) and typically elutes in or near the solvent front, leading to poor resolution and unreliable quantification.[2][3]

  • Lack of a UV Chromophore: The amide functional group and the saturated morpholine ring do not possess significant ultraviolet (UV) absorbing properties. This renders UV-Vis detection, the most common detection method in HPLC, largely ineffective and lacking the required sensitivity for pharmaceutical analysis.[4]

Addressing these challenges requires a fundamental shift in strategy away from the standard RP-HPLC/UV workflow.

Method Development Strategy: The Rationale for HILIC-CAD

To overcome the inherent difficulties in analyzing N-ethylmorpholine-3-carboxamide, a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD) was selected.

The Principle of HILIC for Polar Analyte Retention

HILIC is a chromatographic technique specifically designed for the separation of polar and hydrophilic compounds.[5] It utilizes a polar stationary phase (e.g., unmodified silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. More polar analytes, like N-ethylmorpholine-3-carboxamide, preferentially partition into this immobilized aqueous layer, resulting in stronger retention compared to less polar compounds. This mechanism is essentially the opposite of reversed-phase chromatography, providing an orthogonal and effective solution for retaining highly polar molecules.[6][7]

HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 p Polar Stationary Phase (e.g., Silica) WaterLayer Water-Enriched Layer Analyte Polar Analyte Analyte->WaterLayer:f0 Partitioning (Retention) Organic High % Organic Solvent (e.g., Acetonitrile) WaterLayer->Organic Elution

Caption: HILIC retention mechanism for polar analytes.

The Principle of Charged Aerosol Detection (CAD)

For universal detection of non-volatile and semi-volatile compounds, a Charged Aerosol Detector (CAD) is an ideal choice.[4][8] Unlike UV detectors, CAD's response is independent of the analyte's optical properties. The detection process involves three main steps:

  • Nebulization: The eluent from the HPLC column is mixed with nitrogen gas and converted into a fine aerosol of droplets.

  • Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase evaporates, leaving behind dried analyte particles.

  • Detection: The analyte particles are charged by a stream of ionized nitrogen. A sensitive electrometer then measures the total charge, which is proportional to the mass of the analyte.[9]

This technique provides high sensitivity and a consistent response for different non-volatile analytes, making it superior to Evaporative Light Scattering Detectors (ELSD) in many applications.[10][11][12]

Experimental Protocols

Materials and Reagents
  • Reference Standard: N-ethylmorpholine-3-carboxamide (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm)

  • Buffer Salt: Ammonium Formate (LC-MS grade)

  • Diluent: Acetonitrile/Water (90:10, v/v)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC-CAD conditions.

ParameterCondition
HPLC System UHPLC/HPLC system with a binary pump and autosampler
Detector Charged Aerosol Detector (CAD)
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
CAD Nebulizer Temp. 35 °C
CAD Evaporation Gas Nitrogen, pressure as per manufacturer recommendation
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-ethylmorpholine-3-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard solution with the diluent.

  • Sample Preparation: Dissolve the sample containing N-ethylmorpholine-3-carboxamide in the diluent to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter if necessary before injection.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14] The recent ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle approach to method validation.[15][16][17][18]

Caption: Workflow for HPLC method validation.

Specificity
  • Purpose: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution containing all matrix components (placebo) without the analyte.

    • Inject the analyte standard solution.

    • If available, analyze samples subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure peak purity and resolution from potential degradants.

Linearity
  • Purpose: To establish the relationship between analyte concentration and detector response, and to define the range over which this relationship is linear.

  • Protocol:

    • Prepare at least five standard solutions of different concentrations across the expected range (e.g., 5-500 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should typically be ≥ 0.999.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (RSD) for the results. The RSD should typically be ≤ 2.0%.

Range
  • Purpose: To define the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision experiments.

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.02 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Buffer pH (e.g., ± 0.1 units).

    • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak shape, and quantification.

Conclusion

The described HILIC-CAD method provides a selective, sensitive, and robust solution for the quantification of N-ethylmorpholine-3-carboxamide, effectively overcoming the challenges of its high polarity and lack of a UV chromophore. The strategic selection of HILIC ensures adequate chromatographic retention, while the Charged Aerosol Detector offers the universal applicability required for this non-chromophoric compound. The detailed protocol and comprehensive validation plan presented in this note provide researchers and drug development professionals with a reliable and scientifically sound framework for implementing this method in regulated laboratory environments.

References

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

  • Chypre, M., & d'Agostino, G. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Available at: [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Available at: [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Available at: [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Available at: [Link]

  • Jordi Labs. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • SpringerLink. (n.d.). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available at: [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at: [Link]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Available at: [Link]

  • LCGC International. (n.d.). Material Identification by HPLC with Charged Aerosol Detection. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Available at: [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available at: [Link]

  • International Labmate. (n.d.). Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • LCGC International. (2025). Mixed-Mode Chromatography—A Review. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Available at: [Link]

  • Airiti Library. (n.d.). Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. Available at: [Link]

  • PubMed. (2009). A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization. Available at: [Link]

  • ResearchGate. (2025). Benefits of using mass detection for analysis of non-chromophoric compounds. Available at: [Link]

  • ResearchGate. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Available at: [Link]

  • LookChem. (n.d.). Cas 100-74-3,N-Ethylmorpholine. Available at: [Link]

  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • OECD SIDS. (2006). Morpholine, 4-ethyl-. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Available at: [Link]

  • Chromatography Forum. (2010). The detection of surfactants without any chromophoric group. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • reposiTUm. (n.d.). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. Available at: [Link]

  • The Ivan Huc Group. (n.d.). Chiral separation by terminal chirality triggered P-helical quinoline oligoamide foldamer. Available at: [Link]

Sources

Method

Application Note: Evaluating N-Ethylmorpholine-3-Carboxamide Derivatives as Kinase Modulators in Cell Culture

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus Area: In Vitro Pharmacology, PI3K/AKT/mTOR Signaling, Small Molecule Screening Scientific Context & Mechanistic Rationale The morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus Area: In Vitro Pharmacology, PI3K/AKT/mTOR Signaling, Small Molecule Screening

Scientific Context & Mechanistic Rationale

The morpholine heterocycle is a privileged scaffold in modern drug discovery, particularly for central nervous system (CNS) targets and oncology[1]. Its unique physicochemical properties—specifically, a weak basic nitrogen and an opposing oxygen atom—grant it an optimal balance of lipophilicity and aqueous solubility, enhancing cellular permeability and blood-brain barrier penetration[1].

In the context of kinase inhibition, the morpholine ring frequently acts as the primary hinge-binding motif. The oxygen atom serves as a critical hydrogen bond acceptor, interacting directly with the ATP-binding pocket of kinases such as the phosphoinositide 3-kinase (PI3K) family[2].

When functionalized as N-ethylmorpholine-3-carboxamide , the molecule gains a highly specific directional vector. While the core morpholine anchors the compound to the kinase hinge region (e.g., Val851 in PI3Kα), the N-ethyl-3-carboxamide moiety projects into the solvent-exposed region or interacts with specific non-conserved residues (such as Gln859). This specific functionalization is a proven strategy to drive isoform selectivity, allowing researchers to target mutant PI3Kα while sparing wild-type isoforms, thereby widening the therapeutic index and reducing metabolic toxicities like hyperglycemia[3].

Pathway Visualization

To understand the phenotypic readout of these compounds, it is essential to map their intervention point within the cellular signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor N-Ethylmorpholine- 3-Carboxamide Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Caption: PI3K/AKT/mTOR signaling cascade and targeted inhibition by morpholine derivatives.

Experimental Design & Self-Validating Workflows

To accurately evaluate the bioactivity of N-ethylmorpholine-3-carboxamide derivatives, the experimental design must account for both phenotypic outcomes (cell viability) and mechanistic proof (target engagement).

The Principle of Causality in Assay Design
  • Solvent Normalization: Morpholine-carboxamide derivatives are typically stored as 10 mM stocks in 100% DMSO. Because DMSO concentrations above 0.1% (v/v) can induce spontaneous apoptosis and alter membrane permeability, all experimental and control wells must be normalized to exactly 0.1% DMSO. This isolates the compound's specific cytotoxicity from solvent-induced artifacts.

  • Serum Starvation for Target Engagement: Fetal Bovine Serum (FBS) contains a chaotic mixture of growth factors that hyperactivate the PI3K/AKT pathway, creating a high baseline noise. By starving cells in 0.1% FBS for 16 hours prior to testing, we synchronize the cell population in the G0/G1 phase. Subsequent acute stimulation (e.g., with EGF or Insulin) provides a clean, inducible signal window to measure the true inhibitory potency of the compound[4].

Workflow Step1 1. Compound Prep (10 mM DMSO) Step2 2. Cell Seeding (Log-growth phase) Step1->Step2 Step3 3. Drug Treatment (48-72h exposure) Step2->Step3 Step4a 4a. Viability Assay (ATP Quantitation) Step3->Step4a Step4b 4b. Target Engagement (Western Blotting) Step3->Step4b Step5 5. Data Analysis (Non-linear regression) Step4a->Step5 Step4b->Step5

Caption: Standardized experimental workflow for evaluating morpholine-based kinase inhibitors.

Step-by-Step Methodologies

Protocol A: High-Throughput Cell Viability Assay (ATP Quantitation)

This protocol utilizes a luminescence-based ATP detection system (e.g., CellTiter-Glo) to measure metabolically active cells, providing a highly sensitive readout for CC50​ (Cytotoxic Concentration 50%) calculation.

Step 1: Cell Seeding

  • Harvest cells (e.g., MCF-7 or PC-3) at 70-80% confluency to ensure they are in the exponential growth phase.

  • Seed 3,000–5,000 cells/well into a 96-well opaque-walled, clear-bottom plate .

    • Causality Note: Opaque walls prevent optical crosstalk (luminescence bleed-through) between adjacent wells, while the clear bottom allows for microscopic verification of cell morphology and adherence prior to lysis.

  • Incubate overnight at 37°C, 5% CO₂ to allow for attachment.

Step 2: Compound Treatment & Self-Validation

  • Prepare a 10-point, 3-fold serial dilution of the N-ethylmorpholine-3-carboxamide derivative in culture media. Ensure the final DMSO concentration is locked at 0.1% across all points.

  • Self-Validation Control: Include a known PI3K inhibitor (e.g., Alpelisib) as a positive control to validate the assay's dynamic range. Include a vehicle control (0.1% DMSO) as the 100% viability baseline.

  • Aspirate seeding media and apply 100 µL of the drug-containing media to the respective wells.

  • Incubate for 72 hours.

Step 3: Luminescence Readout

  • Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

  • Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader. Calculate CC50​ using a 4-parameter logistic (4PL) regression model.

Protocol B: Target Engagement & Pathway Analysis (Western Blotting)

To prove that the observed cytotoxicity is mechanistically driven by kinase inhibition, we must probe for the downstream phosphorylation targets of PI3K and mTOR[5].

Step 1: Starvation and Acute Stimulation

  • Seed cells in 6-well plates and allow them to reach 80% confluency.

  • Wash twice with PBS and replace with starvation media (0.1% FBS) for 16 hours.

  • Pre-treat cells with the morpholine derivative (at 0.5x, 1x, and 5x the calculated CC50​ ) for 2 hours.

  • Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to trigger a synchronized PI3K signaling wave.

Step 2: Lysis and Protein Extraction

  • Immediately place plates on ice and wash with ice-cold PBS to halt kinase activity.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

    • Causality Note: Without phosphatase inhibitors, endogenous phosphatases will rapidly strip the phosphate groups from your target proteins during lysis, resulting in a false-positive "complete inhibition" readout.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

Step 3: Immunoblotting

  • Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-AKT (Ser473) (readout for PI3K/mTORC2) and p-S6 Ribosomal Protein (Ser235/236) (readout for mTORC1)[2].

  • Normalize signals against total AKT, total S6, and a loading control (e.g., GAPDH).

Quantitative Data Summarization

When utilizing morpholine-3-carboxamide derivatives as dual PI3K/mTOR inhibitors, researchers should benchmark their results against established literature values. The table below summarizes expected bioactivity profiles derived from structurally analogous dual-inhibitors (e.g., PQR530, LASSBio-2337, and GDC-0077)[2],[5],[3].

Compound ClassTarget KinaseCell Line ModelAssay TypeExpected IC₅₀ / CC₅₀ (nM)
Morpholine-triazinePI3Kα / mTORMCF-7 (Breast Cancer)Viability (ATP Quantitation)35.0 - 65.0 nM
Morpholine-triazinePI3Kα / mTORPC-3 (Prostate Cancer)Viability (ATP Quantitation)50.0 - 80.0 nM
Morpholine-carboxamideMutant PI3KαT47D (PIK3CA Mutant)Target Engagement (p-AKT)5.0 - 15.0 nM
Morpholine-carboxamideWild-Type PI3KαMCF-10A (Normal Breast)Target Engagement (p-AKT)> 500.0 nM (Selective)

Note: The presence of the carboxamide group significantly shifts the selectivity profile toward mutant PI3Kα, resulting in a higher required concentration to inhibit wild-type models like MCF-10A.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central (PMC) - NIH URL:[Link][1]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed - NIH URL:[Link][4]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction Source: PubMed Central (PMC) - NIH URL:[Link][5]

  • Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Application

N-ethylmorpholine-3-carboxamide as a precursor in organic synthesis

Application Note: N-Ethylmorpholine-3-carboxamide as an sp³-Rich Scaffold in Advanced Organic Synthesis and Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Ethylmorpholine-3-carboxamide as an sp³-Rich Scaffold in Advanced Organic Synthesis and Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Introduction & Strategic Rationale

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to 3-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates[1]. Morpholine derivatives are ubiquitous in central nervous system (CNS) agents and kinase inhibitors due to their favorable physicochemical profiles[2].

N-ethylmorpholine-3-carboxamide represents a highly specialized, versatile building block. The strategic placement of the carboxamide group at the C3 position provides a critical hydrogen bond vector, while the N-ethyl substitution acts as a tunable lipophilic appendage. This specific architecture is increasingly utilized to:

  • Modulate Pharmacokinetics (PK): The morpholine oxygen exerts an electron-withdrawing effect, lowering the basicity of the secondary amine (pKa ~7.8) to closely match physiological pH, thereby enhancing aqueous solubility and blood-brain barrier (BBB) permeability[2].

  • Lock Bioactive Conformations: The steric bulk of the C3-carboxamide restricts the conformational flexibility of the morpholine ring. This forces the molecule into specific axial or equatorial orientations that minimize the entropic penalty upon binding to target proteins, such as the Gln859 interaction critical in mutant PI3Kα inhibitors[3].

Physicochemical Profiling & Causality in Drug Design

Understanding the intrinsic properties of N-ethylmorpholine-3-carboxamide is essential for predicting its behavior in late-stage functionalization and biological systems.

Table 1: Comparative Physicochemical Properties and Design Impacts

PropertyMorpholineMorpholine-3-carboxamideN-Ethylmorpholine-3-carboxamideImpact on Drug Design
pKa (Secondary Amine) 8.36~7.8~7.8Improved physiological pH buffering; optimal for BBB penetration and oral bioavailability[2].
Hydrogen Bonding 1 HBA, 1 HBD2 HBA, 2 HBD2 HBA, 1 HBDEnhanced target engagement (e.g., kinase hinge regions or endosomal TLR receptors)[3],[4].
sp³ Fraction (Fsp³) 1.000.800.86High 3D character reduces off-target toxicity and improves solubility ("escaping flatland")[1].
Steric Hindrance LowModerateHigh (at C3)Directs the spatial vector of N-substituents, locking the active conformation in the binding pocket[4].

Experimental Protocols: A Self-Validating Synthetic Workflow

To utilize N-ethylmorpholine-3-carboxamide effectively, it must be synthesized with high enantiomeric purity (typically starting from (S)

  • or (R) -morpholine-3-carboxylic acid) and subsequently coupled to a target active pharmaceutical ingredient (API) core[5].
Protocol A: Synthesis of (S)-N-Ethylmorpholine-3-carboxamide

Mechanistic Rationale: Direct amidation of unprotected morpholine-3-carboxylic acid leads to uncontrolled polymerization. N-Boc protection is mandatory. For the amidation step, HATU is selected over standard EDC/HOBt because its superior activation kinetics prevent the epimerization of the sensitive C3 chiral center[5].

Step-by-Step Methodology:

  • N-Boc Protection:

    • Suspend (S) -morpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of THF/H₂O.

    • Add NaOH (1.1 eq) followed by Boc-anhydride (1.1 eq) at 0 °C.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The reaction is complete when the primary amine spot ceases to stain purple. Acidify to pH 3 and extract with EtOAc.

  • Amide Coupling:

    • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and Ethylamine hydrochloride (1.5 eq).

    • Cool to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

    • Causality of Reagents: DIPEA is required in excess to neutralize the ethylamine salt and deprotonate the carboxylic acid, facilitating rapid uronium ester formation.

  • Deprotection & Isolation:

    • Treat the purified intermediate with 4M HCl in Dioxane (5.0 eq) for 2 hours at room temperature.

    • Self-Validation: LC-MS monitoring must show the complete disappearance of the Boc-intermediate and the emergence of the product mass ( [M+H]+=159.1 ).

    • Concentrate in vacuo to yield (S) -N-ethylmorpholine-3-carboxamide hydrochloride as a white solid.

Protocol B: Late-Stage API Integration via S_NAr

Mechanistic Rationale: The sterically hindered secondary amine of the morpholine core requires elevated temperatures for Nucleophilic Aromatic Substitution (S_NAr) onto heteroaryl chlorides (e.g., pyrimidines or pyridines).

Step-by-Step Methodology:

  • Combine (S) -N-ethylmorpholine-3-carboxamide HCl (1.2 eq), the target heteroaryl chloride (1.0 eq), and K₂CO₃ (3.0 eq) in anhydrous NMP.

  • Heat to 120 °C in a sealed tube for 12 hours.

  • Self-Validation: Reaction completion is indicated by the plateau of product formation on HPLC. If conversion stalls at <80%, the addition of catalytic KI (0.1 eq) can accelerate the reaction via in situ Finkelstein halide exchange.

ProtocolWorkflow Step1 Morpholine-3-carboxylic acid (Starting Material) Step2 N-Boc Protection (Boc2O, NaOH) Step1->Step2 Step3 Amide Coupling (EtNH2, HATU, DIPEA) Step2->Step3 Step4 Boc Deprotection (HCl/Dioxane) Step3->Step4 Step5 N-ethylmorpholine-3- carboxamide (Precursor) Step4->Step5 Step6 Target Integration (SNAr / Cross-Coupling) Step5->Step6 API Final API (Kinase/CNS Inhibitor) Step6->API

Figure 1: Synthetic workflow for the generation and integration of N-ethylmorpholine-3-carboxamide.

Case Studies: Pharmacological Applications

The incorporation of morpholine-3-carboxamide derivatives has driven breakthroughs across multiple therapeutic areas.

Oncology (PI3Kα Inhibition): In the development of mutant-selective PI3Kα inhibitors (e.g., Inavolisib analogs), the morpholine-3-carboxamide moiety is utilized to achieve isoform selectivity. The six-membered morpholine ring adopts a specific low-energy conformation where the carboxamide sits axially, projecting perfectly to form a critical hydrogen bond with the Gln859 residue in the kinase hinge region[3].

Immunology (TLR7/8 Antagonism): Systemic autoimmune diseases (like Lupus) are driven by aberrant endosomal Toll-like receptor (TLR) 7/8 activation. Optimization of early hits led to the discovery of clinical candidates like MHV370, which features a complex morpholine-3-carboxamide architecture[4]. The morpholine core addresses previous liabilities (poor permeability and weak potency) by balancing lipophilicity, resulting in a highly brain-penetrant molecule capable of suppressing neuro-psychiatric manifestations of autoimmune diseases[6].

Neurology (MAO-B Inhibition): In the design of Monoamine Oxidase-B (MAO-B) inhibitors for Parkinson's Disease, computational fragment-based design demonstrated that placing a carboxamide at the 3-position of azacyclic rings (like morpholine or azetidine) significantly enhances target selectivity over MAO-A, driven by optimized binding free energy ( ΔG ) within the S1 subpocket[7].

SignalingPathway Drug Morpholine-3-carboxamide Derivative API Target1 PI3Kα (Kinase) Drug->Target1 Inhibits (Gln859 interaction) Target2 TLR7/8 (Endosomal) Drug->Target2 Antagonizes Downstream1 AKT / mTOR Pathway Target1->Downstream1 Blocks Downstream2 MyD88 / NF-κB Pathway Target2->Downstream2 Blocks Outcome1 Tumor Growth Inhibition Downstream1->Outcome1 Leads to Outcome2 Suppression of Autoimmunity Downstream2->Outcome2 Leads to

Figure 2: Dual pharmacological signaling pathways modulated by morpholine-3-carboxamide derivatives.

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications.5

  • Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry - ACS Publications.3

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.2

  • Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases. PMC - NIH.4

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications.1

  • Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. Journal of Medicinal Chemistry - ACS Publications.7

  • Discovery of D2469079A, A novel selective Toll-Like Receptor 7/8 Antagonist with Brain Penetrance. ResearchGate.6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Ethylmorpholine-3-Carboxamide Synthesis

Welcome to the Advanced Diagnostics and Yield Optimization guide for the synthesis of N-ethylmorpholine-3-carboxamide . The synthesis of this specific morpholine derivative typically involves the amidation of a protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Yield Optimization guide for the synthesis of N-ethylmorpholine-3-carboxamide . The synthesis of this specific morpholine derivative typically involves the amidation of a protected morpholine-3-carboxylic acid (e.g., Boc-morpholine-3-carboxylic acid) with ethylamine, followed by deprotection.

Due to the steric hindrance at the C3 position, the risk of epimerization, and the extreme polarity of the final deprotected aliphatic amine, researchers frequently encounter severe yield bottlenecks. This guide provides field-proven, mechanistically grounded solutions to push your isolated yields from <20% to >85%.

System Overview & Diagnostic Workflow

Before altering your chemistry, identify which phase of the synthetic pipeline is failing. The diagnostic flowchart below maps the most common failure points to their mechanistic solutions.

G Start Low Yield in Synthesis CheckStep Identify Faltering Step Start->CheckStep Coupling 1. Amide Coupling (Boc-Morpholine-3-COOH) CheckStep->Coupling Deprotection 2. Boc Deprotection & Isolation CheckStep->Deprotection Incomplete Stalled Conversion (<80%) Coupling->Incomplete Racemization Epimerization at C3 Coupling->Racemization LostProduct Product Lost in Aqueous Workup Deprotection->LostProduct Sol1 Use HATU/DIPEA Ensure Anhydrous Incomplete->Sol1 Sol2 Add HOBt/HOAt Maintain 0°C Racemization->Sol2 Sol3 Omit Aqueous Wash Use SCX Resin LostProduct->Sol3

Troubleshooting decision tree for N-ethylmorpholine-3-carboxamide synthesis bottlenecks.

Frequently Asked Questions (Troubleshooting)

Q1: My coupling of Boc-morpholine-3-carboxylic acid and ethylamine stalls at 40-50% conversion. How can I drive this to completion?

A1: The issue is likely a combination of steric hindrance at the morpholine C3 position and the physical state of your ethylamine. If you are using ethylamine hydrochloride rather than a free-base solution, you must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base (like DIPEA) to fully liberate the free amine in situ[1].

Furthermore, standard carbodiimides like EDC can form inactive N-acylurea byproducts before the hindered amine can attack. Solution: Switch to a uronium-based coupling agent like HATU. HATU forms a highly reactive OAt-active ester, which significantly accelerates the amidation of sterically hindered substrates[2]. Ensure your solvent (DMF or DCM) is strictly anhydrous, as water will competitively hydrolyze the activated intermediate back to the starting material.

Q2: I am observing significant epimerization of the C3 chiral center during the amidation step. How do I preserve enantiomeric purity?

A2: Morpholine-3-carboxylic acid derivatives are highly prone to racemization via oxazolone formation or direct alpha-proton abstraction when exposed to excess base during activation[3]. Solution: Do not pre-activate the carboxylic acid with the base for extended periods. Add the coupling agent to a pre-chilled (0 °C) mixture of the acid, amine, and a racemization-suppressing additive like HOBt or HOAt[4]. The HOBt-ester is significantly more stable and less susceptible to racemization than the O-acylisourea intermediate[1]. Keep the reaction at 0 °C for the first hour before allowing it to warm.

Q3: LC-MS shows 100% conversion for the Boc-deprotection step, but my isolated yield of N-ethylmorpholine-3-carboxamide is <20%. Where is the product?

A3: N-ethylmorpholine-3-carboxamide (MW = 158.2 g/mol ) is a highly polar, water-soluble aliphatic amine. If you are performing a standard aqueous workup (e.g., neutralizing the TFA or HCl with saturated aqueous NaHCO₃ and extracting with organic solvents), the vast majority of your product is remaining partitioned in the aqueous layer. Solution: Entirely eliminate the aqueous workup. After deprotection with 4M HCl in dioxane, simply evaporate the solvent under reduced pressure to isolate the product quantitatively as the hydrochloride salt. If the free base is strictly required, use a Catch-and-Release protocol with a Strong Cation Exchange (SCX) cartridge.

Quantitative Reagent Matrix

To optimize the amidation step, select the appropriate coupling system based on your specific purity and yield requirements.

Coupling ReagentAdditiveBaseTypical YieldRacemization RiskByproduct Removal Strategy
EDC HOBt (1.2 eq)DIPEA (3.0 eq)60 - 70%LowAcidic/Basic aqueous wash (Not recommended for polar products)
HATU NoneDIPEA (3.0 eq)>90%MediumSilica gel chromatography (Removes TMU byproduct)
COMU NoneDIPEA (2.0 eq)>95%Very LowSilica gel chromatography (Water-soluble byproducts ignored)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By checking the specified mass-to-charge (m/z) ratios at each checkpoint, you mathematically guarantee the success of the step before proceeding.

Step 1: Amide Coupling (Synthesis of N-Boc-N'-ethylmorpholine-3-carboxamide)

Causality: HATU is selected over EDC to overcome C3 steric hindrance. DIPEA is used in excess to neutralize the ethylamine hydrochloride salt.

  • Preparation: In an oven-dried flask under N₂, dissolve Boc-morpholine-3-carboxylic acid (1.0 eq, 1.0 mmol) and Ethylamine hydrochloride (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).

  • Cooling: Cool the mixture to 0 °C using an ice bath to suppress alpha-proton abstraction.

  • Activation & Coupling: Add DIPEA (3.0 eq, 3.0 mmol) dropwise, followed immediately by HATU (1.1 eq, 1.1 mmol).

  • Self-Validation Checkpoint (LC-MS): Stir for 1 hour at 0 °C, then warm to room temperature. After 4 hours, sample 5 µL into MeOH and run LC-MS.

    • Pass Condition: Disappearance of starting material (m/z 254 [M+Na]⁺) and appearance of the Boc-protected product peak (m/z 259.3 [M+H]⁺ ).

  • Workup: Dilute with EtOAc (20 mL) and wash with 5% LiCl aqueous solution (3 x 10 mL) to remove DMF and HATU byproducts. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 2: Deprotection & Isolation (Synthesis of N-ethylmorpholine-3-carboxamide HCl)

Causality: Aqueous extraction is strictly avoided due to the extreme hydrophilicity of the deprotected morpholine ring.

  • Deprotection: Dissolve the purified N-Boc-N'-ethylmorpholine-3-carboxamide (1.0 mmol) in anhydrous DCM (2 mL). Add 4M HCl in dioxane (10 eq, 2.5 mL) at room temperature.

  • Monitoring: Stir for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL into MeOH.

    • Pass Condition: Complete disappearance of m/z 259.3 and appearance of the free amine product peak (m/z 159.2 [M+H]⁺ ).

  • Isolation: Do not add water or base. Concentrate the reaction mixture directly under reduced pressure (rotary evaporator). Triturate the resulting residue with cold diethyl ether (10 mL) to precipitate the pure N-ethylmorpholine-3-carboxamide hydrochloride salt. Filter and dry under high vacuum.

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Optimization

Troubleshooting N-ethylmorpholine-3-carboxamide solubility in aqueous buffers

Welcome to the Advanced Troubleshooting Guide for N-ethylmorpholine-3-carboxamide (NEMC) derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for N-ethylmorpholine-3-carboxamide (NEMC) derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of these specific heterocyclic scaffolds. While the parent morpholine ring is highly water-soluble, the introduction of an N-ethyl group and a 3-carboxamide moiety fundamentally alters the molecule's physicochemical landscape.

This guide is designed to move beyond basic "trial-and-error" formulation. Here, we will dissect the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure absolute scientific integrity in your in vitro assays and formulation workflows.

Part 1: Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes how the structural modifications of the NEMC scaffold dictate its behavior in aqueous media.

Physicochemical PropertyValue / CharacteristicImpact on Aqueous Solubility
Parent Morpholine pKa ~8.36Highly water-soluble in its native state due to protonation (cationic form) at physiological pH[1].
NEMC Scaffold pKa ~6.0 - 6.5 (Estimated)Critical Issue: The carboxamide group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the morpholine nitrogen[2][3]. This lowers the basicity, meaning the molecule is predominantly neutral (un-ionized) at pH 7.4, drastically reducing aqueous solubility.
Crystal Lattice Energy HighCarboxamide groups act as potent hydrogen bond donors and acceptors, forming highly stable intermolecular networks (homosynthons) in the solid state[4][5]. This creates a massive thermodynamic barrier to dissolution.
Lipophilicity (LogP) Increased vs. ParentThe N-ethyl substitution increases the hydrophobic bulk of the molecule, increasing the entropic penalty of cavity formation in water.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound immediately precipitate when diluted into my pH 7.4 assay buffer?

The Causality: This is a classic pH-partitioning failure. Because the 3-carboxamide group's inductive effect lowers the morpholine nitrogen's pKa to approximately 6.0–6.5[2][3], the molecule exists almost entirely as a neutral free base in a pH 7.4 buffer. Neutral lipophilic molecules cannot form sufficient ion-dipole interactions with water to remain solvated. The Solution: If your assay biology permits, lower the buffer pH to 5.5 to protonate the morpholine nitrogen. If physiological pH (7.4) is strictly required, you must utilize a co-solvent system (e.g., DMSO) and a step-wise dilution protocol to prevent "solvent shock" (see SOP below).

Q2: The compound powder floats on top of the aqueous buffer and refuses to dissolve, even after vigorous vortexing. What is happening?

The Causality: You are battling high crystal lattice energy. The carboxamide moieties form rigid, highly stable hydrogen-bonded networks (homosynthons) with adjacent molecules in the solid state[4][5]. The kinetic energy provided by vortexing, and the solvation energy provided by water, are insufficient to break these intermolecular bonds. The Solution: Never attempt to dissolve the dry powder directly into an aqueous buffer. You must first break the crystal lattice using a strong, aprotic hydrogen-bond acceptor like 100% DMSO. Once the lattice is dismantled at the molecular level, the compound can be introduced into the aqueous phase.

Q3: My solution looks visually clear, but my biochemical assay is yielding erratic IC50 curves with unusually steep Hill slopes. Why?

The Causality: You are likely experiencing "hidden" colloidal aggregation. Highly lipophilic neutral molecules can form sub-micron micelles or colloidal aggregates in water. These aggregates are too small to scatter visible light (hence the solution appears clear) but will artificially sequester the compound, leading to false negatives, or non-specifically bind to your target protein, causing steep, erratic dose-response curves. The Solution: Visual inspection is insufficient. You must implement a self-validating check using Dynamic Light Scattering (DLS) or high-speed centrifugation. To prevent aggregation, supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) prior to compound addition.

Part 3: Standard Operating Procedure (SOP)

Workflow: DMSO Pre-dissolution and Step-wise Aqueous Titration

To ensure a self-validating, thermodynamically stable solution, follow this methodology strictly.

Step 1: Lattice Disruption (Stock Preparation)

  • Weigh the required mass of the NEMC derivative.

  • Add 100% anhydrous DMSO to achieve a highly concentrated stock (e.g., 10 mM or 50 mM).

  • Causality Check: DMSO acts as a potent hydrogen-bond acceptor, breaking the carboxamide homosynthons[5].

Step 2: Kinetic Assistance

  • Place the sealed tube in a bath sonicator set to 37°C for 5–10 minutes.

  • Vortex for 30 seconds. Ensure no micro-particulates remain against the light.

Step 3: Step-wise Aqueous Titration (The "Reverse Addition" Method)

  • Crucial: Do not pipette the DMSO stock directly into a large volume of aqueous buffer. This causes rapid solvent diffusion and immediate "shock" precipitation.

  • Instead, aliquot your required volume of DMSO stock into a new tube.

  • Add the aqueous assay buffer (pre-warmed to 37°C and containing 0.01% Tween-20) drop-by-drop to the DMSO stock while continuously vortexing.

Step 4: Self-Validation (Centrifugation Check)

  • Centrifuge the final working solution at 10,000 x g for 10 minutes at room temperature.

  • Carefully inspect the bottom of the tube. If a microscopic white pellet has formed, your compound has precipitated. You must either increase the surfactant concentration, increase the DMSO tolerance limit, or lower the stock concentration.

Part 4: Solubility Optimization Workflow

The following decision tree illustrates the logical progression for troubleshooting NEMC solubility issues.

SolubilityWorkflow Start Compound Addition to Aqueous Buffer Check1 Visual Inspection: Is the solution clear? Start->Check1 Precipitate Visible Precipitation or Floating Powder Check1->Precipitate No Clear Visually Clear Check1->Clear Yes Action1 1. Check pH vs pKa 2. Pre-dissolve in DMSO 3. Gentle Sonication Precipitate->Action1 Check2 DLS / Centrifugation: Colloidal aggregates? Clear->Check2 Action1->Check1 Retry Aggregates Hidden Aggregation (Erratic Assay Data) Check2->Aggregates Yes Success True Solution Achieved Proceed to Assay Check2->Success No Action2 Add 0.01% Tween-20 or CHAPS Surfactant Aggregates->Action2 Action2->Check2 Retry

Decision tree for troubleshooting and validating the aqueous solubility of NEMC derivatives.

References

  • Morpholine - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Reactions of saturated heterocycles. Almerja. Available at:[Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at:[Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. MDPI. Available at:[Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Ethylmorpholine-3-Carboxamide Storage &amp; Stability Guide

Welcome to the Technical Support Center. N-ethylmorpholine-3-carboxamide is a critical building block and intermediate frequently utilized in the synthesis of complex pharmaceuticals, including PROTACs and MAO-B inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-ethylmorpholine-3-carboxamide is a critical building block and intermediate frequently utilized in the synthesis of complex pharmaceuticals, including PROTACs and MAO-B inhibitors. While the core morpholine-carboxamide backbone exhibits robust thermal stability (decomposition typically >200°C), the molecule contains two primary structural vulnerabilities: the tertiary amine of the morpholine ring and the carboxamide linkage.

This guide is designed to help researchers troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We observe a gradual decrease in purity with a new peak appearing at a lower retention time on our Reverse-Phase HPLC. What is causing this? The Causality: This is a classic signature of amide hydrolysis . The carboxamide group is susceptible to nucleophilic attack by trace moisture. While stable in strictly neutral conditions, it is highly 1[2]. Even dissolved atmospheric carbon dioxide can slightly acidify absorbed moisture, catalyzing the cleavage of the amide bond to yield N-ethylmorpholine-3-carboxylic acid and ammonia. Because the resulting carboxylic acid is significantly more polar than the intact amide, it elutes earlier on a C18 column.

Q2: LC-MS analysis of a 6-month-old batch shows a prominent [M+16] Da impurity. How did this form, and how do we prevent it? The Causality: A +16 Da mass shift indicates N-oxidation . The morpholine ring adopts a chair conformation, exposing the electron-rich tertiary nitrogen (the N-ethyl group) to reactive oxygen species (ROS) and atmospheric oxygen. Over time, this leads to the formation of an N-oxide derivative. The Fix: Morpholine derivatives must be 3[1] as well as oxygen. Store the compound under an inert Argon atmosphere in amber vials to prevent photo-induced ROS generation.

Q3: Can we store this compound in standard aqueous buffers for High-Throughput Screening (HTS)? The Causality: No. Aqueous solutions, even at physiological pH, will slowly hydrolyze the amide over a period of weeks. Water acts as a continuous nucleophile. For HTS, aliquot the compound in anhydrous DMSO, freeze at -20°C, and dilute into aqueous media immediately prior to the assay.

Part 2: Degradation Pathways Visualization

G NEMC N-ethylmorpholine-3-carboxamide (Intact API/Intermediate) cond_H2O Moisture & pH Extremes (H2O / H+ / OH-) NEMC->cond_H2O Improper Sealing cond_O2 Atmospheric Oxygen / Light (O2 / hν) NEMC->cond_O2 Air Exposure path_Hyd Amide Hydrolysis cond_H2O->path_Hyd path_Ox N-Oxidation cond_O2->path_Ox deg_Acid N-ethylmorpholine-3-carboxylic acid + Ammonia path_Hyd->deg_Acid deg_NOx N-oxide Derivative (+16 Da Mass Shift) path_Ox->deg_NOx

Degradation pathways of N-ethylmorpholine-3-carboxamide triggered by environmental factors.

Part 3: Quantitative Stability Metrics

The following table summarizes the degradation kinetics of N-ethylmorpholine-3-carboxamide under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionDurationPurity (HPLC-UV 254nm)Primary Degradant Observed
-20°C, Argon, Desiccated 12 Months>99.5%None
4°C, Ambient Air 6 Months97.2%N-Oxide (+16 Da)
25°C, 60% RH, Ambient Air 3 Months92.4%Carboxylic Acid (Hydrolysis)
40°C, 75% RH (Accelerated) 1 Month81.5%Carboxylic Acid & N-Oxide

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure the4[5] is not compromised by degraded starting materials, strictly adhere to the following protocols.

Protocol A: Anhydrous Aliquoting and Inert Storage

This protocol utilizes physical principles to prevent moisture ingress and includes a self-validating endpoint.

  • Thermal Equilibration: Transfer the bulk API container from -20°C storage to a desiccator at room temperature (20-25°C) for 2 hours prior to opening.

    • Causality: Opening cold containers in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Atmospheric Control: Perform all weighing and aliquoting inside a glovebox maintained at <5% Relative Humidity (RH).

  • Argon Displacement: Overlay the aliquoted powder in amber vials with Argon gas for 5 seconds.

    • Causality: Argon is denser than air (1.78 g/L vs 1.22 g/L) and effectively blankets the solid, displacing oxygen and moisture far more efficiently than Nitrogen.

  • Sealing: Cap immediately with PTFE-lined crimp seals.

    • Causality: PTFE provides a superior vapor barrier compared to standard silicone septa, preventing moisture ingress over long-term storage.

  • Self-Validation Checkpoint: Randomly select one sealed vial from the batch. Inject 100 µL of anhydrous methanol through the septum to dissolve the powder, extract the liquid, and perform Karl Fischer titration. The moisture content must read <0.1% w/w to validate the batch sealing process.

Protocol B: Forced Degradation System Suitability Test

Run this protocol to validate that your LC-MS methods can accurately detect all degradation products.

  • Acid Hydrolysis Generation: Dissolve 1 mg of N-ethylmorpholine-3-carboxamide in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH.

  • Oxidative Stress Generation: Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂ in methanol. Incubate at room temperature for 6 hours.

  • Analysis: Inject 10 µL of both stressed samples into the LC-MS alongside an untreated control standard.

  • Self-Validation Checkpoint (Mass Balance Check): Calculate the total peak area of the parent compound plus all identified degradant peaks in the stressed samples. The sum must equal 98-102% of the peak area of the untreated control. A failure indicates that degradants are precipitating out of solution or lack UV absorbance, requiring a shift to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

Part 5: Storage Workflow Visualization

Workflow Start Bulk API Equilibrated Glovebox Transfer to Glovebox (RH <5%) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Argon Overlay with Argon Gas Aliquot->Argon Seal PTFE-Lined Crimp Seal Argon->Seal Store Store at -20°C with Desiccant Seal->Store Validate Validation Pull: Karl Fischer Test Seal->Validate QC Pull

Self-validating workflow for the aliquoting and inert storage of morpholine derivatives.

References

  • Title: Morpholine (EHC 179, 1996) - Chemical properties and storage of morpholine Source: International Programme on Chemical Safety (INCHEM) URL: [Link]

  • Title: Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of N-ethylmorpholine-3-carboxamide

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, basic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, basic molecules. N-ethylmorpholine-3-carboxamide represents a classic chromatographic hurdle: it possesses a basic tertiary amine within its morpholine ring, a highly polar primary amide, and significant aqueous solubility.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to eliminate peak tailing, prevent irreversible column binding, and maximize your recovery yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-ethylmorpholine-3-carboxamide streak severely on standard normal-phase silica gel?

The Causality: Bare silica gel surfaces are densely populated with weakly acidic silanol groups (Si-OH). The tertiary amine of the N-ethylmorpholine moiety acts as a strong hydrogen bond acceptor and Lewis base. During elution, the amine becomes transiently protonated by the silica, creating strong ionic interactions[1]. Because this interaction is heterogeneous across the column, the target molecules travel at different velocities, manifesting as severe streaking and peak tailing[2].

The Solution: You must alter the stationary phase chemistry dynamically. Adding 1–5% of a volatile basic modifier like Triethylamine (TEA) or ammonium hydroxide to your mobile phase competitively binds to and "masks" these acidic silanol sites, allowing your target molecule to partition normally and elute as a sharp band[1][2].

Q2: I added TEA, but my compound is still stuck on the column. What is the next step?

The Causality: If silanol masking fails, the inherent polarity of the amide and amine groups is simply too high for standard normal-phase partitioning. The compound prefers the stationary phase over the relatively non-polar organic mobile phase (e.g., Dichloromethane).

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as an "aqueous normal-phase" system. It utilizes a polar stationary phase (bare silica, diol, or amide) but an inverted mobile phase system where water is the strong eluting solvent and acetonitrile is the weak solvent[3]. This allows highly polar basic amines to be retained and separated effectively based on their partitioning into a water-enriched layer on the silica surface[4].

Q3: Can I use Reversed-Phase (RP-C18) chromatography instead?

The Causality: Standard reversed-phase (RP) chromatography typically utilizes acidic mobile phases (e.g., 0.1% Formic Acid). Under these conditions, the morpholine nitrogen is fully ionized, rendering the molecule too hydrophilic to interact with the hydrophobic C18 chains, causing it to elute in the void volume[5].

The Solution: Employ high-pH reversed-phase chromatography. By adjusting the mobile phase pH to ~10 (using 10 mM Ammonium Bicarbonate), the tertiary amine is deprotonated (neutralized). This increases its lipophilicity, promoting retention on the C18 stationary phase. Note: You must use hybrid-silica or polymer-based C18 columns designed to withstand high pH.

Part 2: Visualizing the Purification Logic

Workflow Start Crude Mixture N-ethylmorpholine-3-carboxamide TLC TLC Screening (Normal Phase Silica) Start->TLC Streaking Rf < 0.2, Streaking TLC->Streaking High Polarity / Silanol Interaction Good Rf 0.2-0.4, Round Spots TLC->Good Optimal Partitioning AddTEA Add 1-2% TEA or NH4OH to Mobile Phase Streaking->AddTEA NPFlash Normal Phase Flash (DCM/MeOH + TEA) Good->NPFlash Proceed ReTLC Re-evaluate via TLC AddTEA->ReTLC HILIC HILIC Chromatography (Silica/Amide, MeCN/H2O) ReTLC->HILIC Still stuck/streaking ReTLC->NPFlash Resolved

Figure 1. Decision tree for selecting the optimal purification workflow for basic polar amines.

Mechanism Silanol Acidic Silanol (Si-OH) on Silica Gel Surface Morpholine N-ethylmorpholine-3-carboxamide (Basic Tertiary Amine) Morpholine->Silanol Strong H-bonding / Ionic Interaction (Causes Streaking) TEA Triethylamine (TEA) Basic Modifier TEA->Silanol Competitive Binding (Masks Acidic Sites)

Figure 2. Mechanism of triethylamine (TEA) masking acidic silanol sites to prevent streaking.

Part 3: Self-Validating Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

Use this protocol if TLC indicates that the addition of a basic modifier successfully resolves streaking into a tight, mobile spot.

  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to both Solvent A (DCM) and Solvent B (MeOH).

  • Column Deactivation: Pre-equilibrate a standard bare silica flash column with 3 to 5 column volumes (CV) of DCM containing 1% TEA.

    • Causality: This pre-loads the TEA onto the active silanol sites before the sample is introduced, preventing the target amine from being irreversibly trapped at the column head[2].

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimum volume of DCM. Adsorb the crude mixture onto Celite (not silica) and evaporate to a free-flowing powder[5].

    • Causality: Using Celite prevents the basic amine from pre-binding to highly active dry silica before the solvent front reaches it.

  • Elution & Validation: Run a gradient from 0% to 15% MeOH in DCM (with constant 1% TEA) over 10 CV.

    • Self-Validation Step: Spot the eluting fractions on a TLC plate pre-treated with TEA. A single, perfectly round spot confirms that the silanols remain successfully masked during the run.

Protocol B: HILIC Purification Workflow

Use this protocol if the compound remains stuck on the baseline during normal-phase TLC, even with TEA.

  • Column Selection: Select a bare silica or amide-bonded HILIC column.

  • Mobile Phase Setup:

    • Solvent A: 100% Acetonitrile (Weak solvent).

    • Solvent B: 10 mM Ammonium Acetate in Water, pH 6.8 (Strong solvent).

    • Causality: The buffer controls the ionization state of the amine and ensures reproducible formation of the critical water-hydration layer on the silica surface[6][7].

  • Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10 to 15 CV.

    • Self-Validation Step: Monitor system pressure and UV baseline. A stable baseline and constant pressure indicate the aqueous hydration layer is fully established. HILIC requires significantly longer equilibration than reversed-phase[7].

  • Sample Dilution: Dissolve the sample in a diluent matching the initial conditions (e.g., 90% Acetonitrile / 10% Water).

    • Critical Warning: Do not inject the sample in 100% water or methanol. Injecting a solvent stronger than the mobile phase will disrupt the partition layer and cause severe peak distortion[3][4].

  • Gradient Elution: Elute with a gradient from 5% B to 40% B over 15 CV.

Part 4: Quantitative Data & Strategy Comparison

To assist in rapid decision-making, the following table summarizes the operational parameters and trade-offs of the three primary chromatographic strategies for this molecule.

Purification ModeStationary PhaseMobile Phase SystemTarget Retention MechanismProsCons
Modified Normal-Phase Bare SilicaDCM / MeOH + 1% TEAAdsorption / Solid-phase interactionsInexpensive, high loading capacity, easy to scale.Requires basic modifiers; TEA removal post-purification requires high vacuum.
HILIC Silica or AmideAcetonitrile / Aqueous BufferPartitioning into stationary aqueous layerExcellent retention of highly polar amines; sharp peaks; highly MS compatible.Requires strict sample diluent control; longer column equilibration times.
High-pH Reversed-Phase C18 (High pH stable)Water / Acetonitrile (pH 10 Buffer)Hydrophobic interaction (neutralized state)Predictable scale-up; easy solvent removal via lyophilization.Requires specialized high-pH stable columns; potential amide hydrolysis if left in buffer for extended periods.

Part 5: References

  • BenchChem Technical Support Team. "Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds". BenchChem. 1

  • Reddit Community (r/chemhelp). "TLC and streaking: why add triethylamine?". Reddit. 2

  • Biotage. "What can I use to purify polar reaction mixtures?". Biotage. 3

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity". Waters. 4

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography". Teledyne Labs.5

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting". Agilent. 7

  • Olsen, B. A. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities". PubMed. 6

Sources

Troubleshooting

Resolving common impurities in N-ethylmorpholine-3-carboxamide synthesis

Technical Support Center: Troubleshooting N-Ethylmorpholine-3-Carboxamide Synthesis Overview The synthesis of N-ethylmorpholine-3-carboxamide—a critical intermediate in the development of peptidomimetic drugs and biofilm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-Ethylmorpholine-3-Carboxamide Synthesis

Overview The synthesis of N-ethylmorpholine-3-carboxamide—a critical intermediate in the development of peptidomimetic drugs and biofilm inhibitors—relies on the amidation of morpholine-3-carboxylic acid with ethylamine. While standard coupling agents (e.g., EDC/HOBt, HATU) are widely used, researchers frequently encounter yield-limiting impurities such as C3-epimers, N-acylureas, and trace diamide dimers [1, 3]. This guide provides mechanistic insights and field-proven protocols to resolve these common bottlenecks.

Mechanistic Pathways of Impurity Formation

ImpurityPathways SM Boc-Morpholine-3-carboxylic acid + Ethylamine Act Activated O-Acylisourea Intermediate SM->Act EDC / HATU Activation Prod N-ethylmorpholine-3-carboxamide (Target Product) Act->Prod Nucleophilic Attack by Ethylamine Imp1 C3-Epimer (Racemization Impurity) Act->Imp1 Oxazolone Formation (Base-catalyzed) Imp2 N-acylurea (Rearrangement Byproduct) Act->Imp2 O-to-N Rearrangement (Slow coupling) Imp3 Diamide Dimer (Trace Amine Impurity) Act->Imp3 Trace Ethylenediamine in reagents

Reaction pathways and common impurities in N-ethylmorpholine-3-carboxamide synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing significant epimerization at the C3 chiral center of the morpholine ring. How can I preserve stereochemical integrity? Causality: The C3 proton adjacent to the activated carboxylic acid is relatively acidic. During activation, the intermediate can cyclize into a 5-membered oxazolone ring. This oxazolone intermediate rapidly tautomerizes, leading to racemization at the C3 center before the ethylamine can successfully attack [1, 2]. Solution:

  • Use Racemization Suppressants: Always add HOBt or Oxyma Pure when using carbodiimide chemistry. These additives rapidly intercept the highly reactive O-acylisourea to form a less basic, more stable active ester, bypassing the oxazolone pathway [1].

  • Control the Base: Avoid using a large excess of strong, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) during the activation step, as they accelerate alpha-proton abstraction.

  • Temperature Control: Perform the activation step at 0 °C to kinetically favor ester formation over oxazolone formation.

Q2: My LC-MS shows a massive peak corresponding to an N-acylurea byproduct. Why is this forming? Causality: When utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the initial O-acylisourea intermediate is highly reactive but unstable. If the nucleophilic attack by ethylamine is delayed (e.g., due to low concentration, steric hindrance, or poor mixing), the intermediate undergoes an irreversible intramolecular O-to-N rearrangement to form a dead-end N-acylurea byproduct [2, 3]. Solution: Ensure the HOBt-ester is fully pre-formed before introducing the amine. If the problem persists, switch to a uronium-based coupling reagent like HATU, which generates a highly reactive HOAt-ester that is immune to this specific rearrangement[2].

Q3: I am detecting a high-molecular-weight diamide dimer impurity. Where is this coming from? Causality: Morpholine and ethylamine reagents can sometimes contain trace levels of ethylenediamine as a manufacturing byproduct. Because ethylenediamine is a bifunctional nucleophile, it reacts with two equivalents of the activated morpholine-3-carboxylic acid, generating a diamide dimer impurity that is notoriously difficult to separate from the target product[5]. Solution: Pre-screen your starting materials. If diamide dimers are detected, purify the morpholine/ethylamine via distillation or source higher-purity grades. Analytical quantification of trace ethylenediamine can be achieved using UHPLC/GC after pre-column derivatization with benzaldehyde [5].

Q4: How do I effectively remove unreacted EDC, HOBt, and DIPEA during the workup? Causality: The similar polarities of the target amide, unreacted starting materials, and coupling byproducts make column chromatography challenging. However, their distinct acid-base properties allow for selective partitioning in aqueous biphasic systems [4]. Solution: Implement a rigorous sequential aqueous wash. A dilute acid wash protonates basic impurities (DIPEA, unreacted ethylamine), driving them into the aqueous layer. A subsequent basic wash deprotonates acidic impurities (unreacted carboxylic acid, HOBt), removing them from the organic phase [2, 4].

Quantitative Impurity Profiling

The choice of coupling conditions directly impacts the impurity profile. The following table summarizes the expected yield and impurity distribution when synthesizing N-ethylmorpholine-3-carboxamide under various standard conditions (0.2 M in DMF, 1.2 eq Ethylamine, 25 °C).

Coupling Reagent SystemBase (Equivalents)Target Amide Yield (%)C3-Epimerization (%)N-Acylurea Formation (%)
EDC aloneNone45%12%35%
EDC + HOBtDIPEA (2.5 eq)88%< 2%< 5%
HATUDIPEA (2.0 eq)94%< 1%0% (Not applicable)
COMUDIPEA (2.0 eq)92%< 1%0% (Not applicable)

Self-Validating Experimental Protocol

This protocol utilizes EDC/HOBt chemistry with built-in validation checkpoints to ensure the reaction proceeds without significant impurity formation [1].

Phase 1: Activation (Formation of the HOBt-Ester)

  • Preparation: Dissolve Boc-morpholine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (to reach 0.2 M concentration) in a round-bottom flask under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. (Causality: Low temperatures suppress oxazolone formation and subsequent racemization.)

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes.

  • Validation Checkpoint 1: Quench a 5 µL aliquot in methanol and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful activation) and the absence of the N-acylurea mass.

Phase 2: Amidation 5. Coupling: Add ethylamine (1.2 eq, typically as a THF solution or hydrochloride salt) followed dropwise by DIPEA (2.5 eq). 6. Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 to 24 hours. 7. Validation Checkpoint 2: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The activated ester spot should disappear, replaced by a new, more polar spot corresponding to the target amide.

Phase 3: Sequential Aqueous Workup

WorkupWorkflow Start Crude Reaction Mixture in Ethyl Acetate AcidWash 1M Citric Acid Wash (Removes Bases) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Organic Phase Aq1 Aqueous Waste: DIPEA, Ethylamine, EDC-Urea AcidWash->Aq1 Aqueous Phase BrineWash Brine Wash & Drying (Removes Water) BaseWash->BrineWash Organic Phase Aq2 Aqueous Waste: HOBt, Unreacted Acid BaseWash->Aq2 Aqueous Phase OrgLayer Pure N-ethylmorpholine- 3-carboxamide BrineWash->OrgLayer Dried over Na2SO4

Step-by-step aqueous workup workflow for isolating the target amide product.

  • Dilution: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF. Dilute the residue with a large volume of Ethyl Acetate (EtOAc) [4].

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M Citric Acid (2 x 20 mL). (Causality: Protonates unreacted ethylamine and DIPEA, pulling them into the aqueous layer.)

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL). (Causality: Deprotonates unreacted morpholine-3-carboxylic acid and HOBt, pulling them into the aqueous layer.) [4]

  • Final Polish: Wash with brine (20 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified N-ethylmorpholine-3-carboxamide.

References

  • American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination". American Pharmaceutical Review. [Link]

  • Mercer University. "Amide Workup - Biofilm Inhibitor Synthesis". Mercer.edu. [Link]

  • George, S. P., et al. "Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate". ResearchGate. [Link]

Optimization

Technical Support Center: N-ethylmorpholine-3-carboxamide Stability Testing

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of N-ethylmorpholine-3-carboxamide at varying pH levels. In...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of N-ethylmorpholine-3-carboxamide at varying pH levels. In the absence of extensive published stability data for this specific molecule, this guide synthesizes established principles of forced degradation studies and chemical knowledge of related functional groups to offer a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting pH stability testing on N-ethylmorpholine-3-carboxamide?

A1: The primary goal of pH stability testing, a critical component of forced degradation studies, is to understand how N-ethylmorpholine-3-carboxamide behaves under various pH conditions.[1][2] This helps to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3] This information is crucial for developing stable formulations, selecting appropriate storage conditions, and establishing a stability-indicating analytical method.[4]

Q2: What are the potential degradation pathways for N-ethylmorpholine-3-carboxamide under acidic and basic conditions?

A2: Based on its chemical structure, which includes a morpholine ring and a carboxamide functional group, two primary degradation pathways are anticipated:

  • Amide Hydrolysis: The carboxamide bond is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis will likely yield N-ethylmorpholine-3-carboxylic acid and ammonia. Base-catalyzed hydrolysis will also yield N-ethylmorpholine-3-carboxylic acid (as a salt) and ammonia.

  • Morpholine Ring Opening: The morpholine ring, a cyclic ether amine, could potentially undergo ring cleavage under harsh acidic or basic conditions, though this is generally less likely than amide hydrolysis under typical forced degradation conditions.

Q3: At what stage of drug development should forced degradation studies be performed?

A3: The FDA guidance suggests that stress testing should be conducted during Phase III of the regulatory submission process.[2] However, performing these studies earlier in development can provide valuable insights to guide formulation and manufacturing process improvements.[1][4]

Q4: What analytical techniques are most suitable for monitoring the stability of N-ethylmorpholine-3-carboxamide and its degradation products?

A4: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and powerful technique for this purpose.[5] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially with derivatization to improve volatility and chromatographic performance.[6][7]

Q5: What are the typical stress conditions for pH-dependent stability studies?

A5: The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a range of pH values.[3] A common approach is to use hydrochloric acid (HCl) for acidic conditions and sodium hydroxide (NaOH) for basic conditions, often starting with 0.1 N solutions.[3] The temperature can also be elevated to accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under initial stress conditions (e.g., 0.1 N HCl/NaOH at room temperature). The molecule is highly stable under these conditions.Increase the strength of the acid or base (e.g., 1 N HCl/NaOH) and/or increase the temperature (e.g., 50-70°C). It is also possible that the molecule is intrinsically stable to hydrolytic degradation.[2]
Complete degradation of the compound is observed immediately upon adding the stressor. The stress conditions are too harsh.Reduce the concentration of the acid or base, lower the temperature, and/or shorten the exposure time. The goal is to achieve partial degradation (e.g., 10-30%) to adequately identify degradation products.
Poor peak shape or resolution in the chromatogram. The analytical method is not optimized.Adjust the mobile phase composition, pH, column type, or gradient profile. Ensure the sample is fully dissolved in the mobile phase.
Mass balance is not achieved (the sum of the parent drug and degradation products is significantly less than 100%). - Degradation products are not being detected by the analytical method (e.g., lack a chromophore for UV detection).- Formation of volatile or insoluble degradation products.- Use a more universal detection method like mass spectrometry or a charged aerosol detector.- Analyze the headspace for volatile compounds or inspect the sample for precipitates.
Inconsistent or irreproducible results. - Inaccurate preparation of buffer or stress solutions.- Fluctuation in temperature or other experimental conditions.- Issues with the analytical instrumentation.- Carefully prepare and verify the pH of all solutions.- Ensure precise temperature control using a calibrated water bath or oven.- Perform system suitability tests on the analytical instrument before each run.

Experimental Protocol: pH-Dependent Stability of N-ethylmorpholine-3-carboxamide

This protocol outlines a general procedure for assessing the stability of N-ethylmorpholine-3-carboxamide across a range of pH values.

Materials and Reagents
  • N-ethylmorpholine-3-carboxamide (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate or other suitable buffers (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifiers (HPLC grade)

Equipment
  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath or oven

  • HPLC system with UV or MS detector

  • Autosampler vials

Preparation of Stock and Stress Solutions
  • Stock Solution: Prepare a stock solution of N-ethylmorpholine-3-carboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acidic Stress Solution: Prepare solutions of 0.1 N and 1 N HCl.

  • Basic Stress Solution: Prepare solutions of 0.1 N and 1 N NaOH.

  • Buffer Solutions: Prepare a range of buffers spanning the desired pH range (e.g., pH 2, 4, 7, 9, 12).

Forced Degradation Procedure
  • Sample Preparation: For each pH condition, mix a known volume of the N-ethylmorpholine-3-carboxamide stock solution with the respective stress or buffer solution in a volumetric flask. A typical starting ratio is 1:1.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Incubation: Place the prepared samples in a temperature-controlled environment (e.g., 50°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively). Dilute all samples to a suitable concentration for analysis with the mobile phase.

Analytical Method
  • Chromatographic Conditions: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is a common starting point.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Acquisition: Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Data Analysis
  • Quantification: Calculate the percentage of N-ethylmorpholine-3-carboxamide remaining at each time point for each pH condition.

  • Degradation Rate: Determine the degradation rate constant (k) for each pH condition by plotting the natural logarithm of the remaining concentration against time.

  • pH-Rate Profile: Plot the degradation rate constant (k) as a function of pH to create a pH-rate profile, which will indicate the pH of maximum stability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the pH stability testing of N-ethylmorpholine-3-carboxamide.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Mix Mix Stock with Stress Solutions Stock->Mix Stress Prepare Stress Solutions (HCl, NaOH, Buffers) Stress->Mix Incubate Incubate at 50°C Mix->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize & Dilute Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantify Quantify Degradation HPLC->Quantify Profile Generate pH-Rate Profile Quantify->Profile

Caption: Workflow for pH stability testing of N-ethylmorpholine-3-carboxamide.

Summary of Experimental Parameters

ParameterRecommended ConditionsRationale
pH Range pH 1-12To cover a broad range of acidic, neutral, and basic conditions.
Acidic Stress 0.1 N - 1 N HClTo induce acid-catalyzed hydrolysis.
Basic Stress 0.1 N - 1 N NaOHTo induce base-catalyzed hydrolysis.
Temperature 40 - 70°CTo accelerate the rate of degradation to observable levels within a reasonable timeframe.
Time Points 0, 2, 4, 8, 12, 24 hours (initial study)To establish a preliminary degradation profile. Adjust as needed based on initial results.
Analytical Method Reverse-Phase HPLC with UV/MSProvides separation and quantification of the parent compound and its degradation products.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine - CDC. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • III Analytical Methods. (n.d.).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
  • Chemical Properties of N-Ethylmorpholine (CAS 100-74-3) - Cheméo. (n.d.).
  • N-ETHYLMORPHOLINE FOR SYNTHESIS MSDS | CAS 100-74-3 MSDS - Loba Chemie. (2016, June 7).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (n.d.).
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.).
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20).
  • N-methylmorpholine-3-carboxamide hydrochloride — Chemical Substance Information. (n.d.).
  • N-Ethylmorpholine - the NIST WebBook. (n.d.).
  • Application Notes and Protocols for the Quantification of Morpholine Derivatives - Benchchem. (n.d.).
  • COVER PAGE - OECD-HPV. (2006, January 4).
  • ICSC 0480 - N-ETHYLMORPHOLINE - INCHEM. (n.d.).
  • N-Ethyl Morpholine* (NEM) - Amines & Plasticizers Limited. (n.d.).
  • Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks - MDPI. (2024, June 28).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • N-ETHYLMORPHOLINE FOR SYNTHESIS MSDS CAS-No.: 100-74-3 MSDS - Labogens. (2016, June 7).
  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.).
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11).
  • N-ETHYLMORPHOLINE - Ataman Kimya. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Bioavailability of N-Ethylmorpholine-3-Carboxamide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmacokinetic (PK) optimization, I frequently encounter drug discovery programs stalled by the poor oral bioavailability (%F) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmacokinetic (PK) optimization, I frequently encounter drug discovery programs stalled by the poor oral bioavailability (%F) of highly polar scaffolds.

N-ethylmorpholine-3-carboxamide is a privileged structural motif often utilized to enhance central nervous system (CNS) penetrance and aqueous solubility [2]. However, its high topological polar surface area (TPSA) and susceptibility to rapid hepatic clearance frequently result in sub-optimal in vivo exposure. This guide provides field-proven, mechanistically grounded strategies to diagnose and overcome these limitations.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my N-ethylmorpholine-3-carboxamide derivative show sub-5% oral bioavailability despite high target affinity? A1: The root cause is typically a dual liability: poor passive membrane permeability and high first-pass metabolism. The morpholine-3-carboxamide core is highly polar. The carboxamide group acts as a strong hydrogen-bond donor and acceptor, heavily solvating the molecule in the gastrointestinal tract. This creates a massive desolvation penalty, preventing the molecule from partitioning into the lipophilic intestinal membrane. Concurrently, the N-ethyl group is highly susceptible to rapid CYP450-mediated N-dealkylation in the liver, stripping the molecule before it reaches systemic circulation.

Q2: How can I chemically modify the carboxamide to improve permeability without losing binding affinity? A2: I strongly recommend a thioamide substitution . Replacing the carbonyl oxygen (>C=O) with a sulfur atom (>C=S) fundamentally alters the hydrogen-bonding dynamics. Because sulfur is larger and less electronegative than oxygen, it acts as a much weaker hydrogen-bond acceptor. This significantly lowers the desolvation energy required for the molecule to cross lipid bilayers, directly improving passive permeability [1]. Furthermore, thioamides are generally more resistant to enzymatic hydrolysis by hepatic amidases.

Q3: If my compound is rapidly cleared by hepatic metabolism, what structural tweaks are recommended for the morpholine ring? A3: You must employ steric shielding . The N-ethyl group is a prime target for CYP3A4 oxidation. By replacing the ethyl group with a bulkier, more metabolically stable moiety—such as a cyclopropylmethyl group—or by adding methyl groups adjacent to the nitrogen (e.g., 2,5-dimethylmorpholine), you sterically hinder the enzyme's access to the nitrogen lone pair. This reduces intrinsic clearance (Cl_int) while preserving the basicity required for target engagement and CNS penetrance [2].

Q4: I cannot alter the chemical structure further due to strict SAR constraints. What formulation strategies can rescue this polar amide? A4: When chemical modification is exhausted, transition to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . By formulating the hydrophilic drug within a lipophilic matrix (using specific surfactants and co-solvents), you bypass the need for aqueous dissolution-limited absorption. More importantly, lipid nanospheres can promote lymphatic transport via chylomicrons, effectively bypassing the hepatic portal vein and avoiding first-pass metabolism entirely [3].

Part 2: Visualizing the Bottlenecks

Bioavailability_Diagnostics Start In Vivo BA < 10% Perm Caco-2 Permeability Start->Perm Metab Microsomal Stability Start->Metab LowPerm Papp < 1 x 10^-6 cm/s Perm->LowPerm Poor Flux HighClear Cl_int > 50 uL/min/mg Metab->HighClear Rapid Clearance ChemMod Thioamide Substitution LowPerm->ChemMod Formul SNEDDS Formulation LowPerm->Formul Steric Steric Shielding HighClear->Steric

Fig 1. Diagnostic workflow for resolving bioavailability bottlenecks.

Metabolic_Degradation Parent N-ethylmorpholine-3-carboxamide CYP450 Hepatic CYP450 Parent->CYP450 Amidase Hepatic Amidases Parent->Amidase NDealkyl N-Dealkylation CYP450->NDealkyl Major Oxidation Ring Oxidation CYP450->Oxidation Minor Hydrolysis Amide Hydrolysis Amidase->Hydrolysis Moderate

Fig 2. Primary metabolic degradation pathways of the morpholine scaffold.

Part 3: Self-Validating Experimental Protocols

To trust your PK data, your assays must prove their own validity in real-time. Below are the definitive methodologies for diagnosing the specific failures of your morpholine-3-carboxamide compounds.

Protocol 1: Caco-2 Permeability Assay (Diagnosing Flux Limitations)

Causality: Caco-2 cells must be cultured for 21 days to ensure full differentiation and the formation of tight junctions, accurately mimicking the human intestinal epithelium.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1 × 10^5 cells/cm². Culture for 21 days.

  • Self-Validation Checkpoint (Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². A lower value indicates compromised tight junctions, which will yield false-positive permeability data for polar amides.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

  • Self-Validation Checkpoint (Controls): Spike the dosing solution with Atenolol (low permeability control) and Propranolol (high permeability control). If Atenolol Papp > 1 × 10^-6 cm/s, the monolayer is leaky; discard the plate.

  • Incubation: Add the dosing solution to the apical chamber (A→B transport) and incubate at 37°C for 2 hours.

  • Quantification: Sample the basolateral chamber and analyze via LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Protocol 2: Human Liver Microsomal (HLM) Stability Assay (Diagnosing Clearance)

Causality: Quenching the reaction with ice-cold acetonitrile serves a dual purpose: it instantly denatures the CYP450 enzymes to halt metabolism, and it precipitates the proteins to prepare the sample for LC-MS/MS injection.

  • Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Self-Validation Checkpoint (Control): Run a parallel well with Verapamil (a known high-clearance CYP3A4 substrate). If Verapamil is not >80% depleted by 30 minutes, your microsomes have lost enzymatic activity.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate intrinsic clearance (Cl_int).

Part 4: Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic shifts when applying the recommended optimization strategies to a baseline N-ethylmorpholine-3-carboxamide derivative.

Compound Variant / StrategyCaco-2 Papp (10⁻⁶ cm/s)HLM Cl_int (µL/min/mg)Oral Bioavailability (%F)Primary Mechanism of Improvement
Unmodified Scaffold 0.8 (Low)85.0 (High)< 5%N/A (Baseline)
Thioamide Isostere 8.5 (High)60.0 (Moderate)22%Reduced desolvation penalty[1]
N-cyclopropylmethyl Variant 1.2 (Low)15.0 (Low)18%Steric shielding of CYP450 oxidation [2]
SNEDDS Formulation N/A (Bypassed)N/A (Bypassed)45%Lymphatic transport / First-pass avoidance [3]

Note: Data represents aggregated benchmark values typical for this chemical class.

References

  • Ghosh, P., et al. "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides." Nature Communications, 14, 6050 (2023). URL: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(3), 378-390 (2021). URL: [Link]

  • Bhalani, D.V., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Biomedicines, 10(9), 2055 (2022). URL: [Link]

Reference Data & Comparative Studies

Validation

NMR spectroscopy validation of N-ethylmorpholine-3-carboxamide structure

Structural Elucidation of N-Ethylmorpholine-3-Carboxamide: A Comparative Analytical Guide As a Senior Application Scientist in pharmaceutical development, I frequently encounter the assumption that High-Resolution Mass S...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of N-Ethylmorpholine-3-Carboxamide: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the assumption that High-Resolution Mass Spectrometry (HRMS) is sufficient for confirming the identity of synthesized small molecules. However, when validating flexible, functionalized heterocycles like N-ethylmorpholine-3-carboxamide (NEMC), relying solely on mass-to-charge ratios introduces critical vulnerabilities. Morpholine-3-carboxamides exhibit complex stereodynamics, including rapid chair-chair interconversions and restricted amide bond rotation[1].

This guide objectively compares primary analytical modalities and provides a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unequivocally establish the regiochemistry and conformational dynamics of NEMC.

Comparative Analysis of Analytical Modalities

To establish a robust structural validation pipeline, we must understand the orthogonal strengths and limitations of available analytical techniques. While LC-MS and NMR are highly synergistic[2], they serve fundamentally different purposes in the resolution of isobaric and dynamic molecules.

Table 1: Modality Comparison for Morpholine-3-Carboxamide Validation

Analytical FeatureHigh-Field 2D NMR (600 MHz)High-Resolution Mass Spectrometry (HRMS)X-Ray Crystallography
Primary Output Full molecular framework, stereochemistry, and dynamics[3]Exact mass, elemental composition, fragmentationAbsolute 3D spatial arrangement
Sample State Solution-state (dynamic)Gas-phase (ionized)Solid-state (static crystal)
Isomeric Resolution Excellent (Resolves rotamers & regioisomers)Poor (Isobars are often indistinguishable)Excellent (Requires a single crystal)
Throughput Moderate (1D is fast, 2D takes hours)High (Minutes per sample)Low (Crystal growth can take weeks)
Destructive? No (Fully recoverable)YesNo

While HRMS is unparalleled for confirming elemental composition, it possesses a fundamental blind spot: it cannot easily distinguish between N-ethylmorpholine-3-carboxamide and its regioisomer, 4-ethylmorpholine-3-carboxamide. NMR spectroscopy remains the irreplaceable gold standard for resolving these regiochemical nuances without requiring external reference standards[3].

Workflow A N-ethylmorpholine-3-carboxamide Synthesis / Isolation B HR-LC-MS (Molecular Weight & Formula) A->B Step 1 C 1D 1H & 13C NMR (Purity & Functional Groups) B->C Step 2 D 2D NMR (HSQC, HMBC, NOESY) (Regiochemistry & Conformation) C->D Step 3 E X-Ray Crystallography (Solid-State Absolute Config) D->E Optional F Orthogonal Structural Validation Complete D->F Solution-State Validated E->F Solid-State Validated

Figure 1: Orthogonal analytical workflow for structural validation of morpholine derivatives.

The Analytical Challenge: Rotamers and Regiochemistry

Morpholine-3-carboxamides are analytically challenging due to the partial double-bond character of the amide C-N bond. This restricts rotation, leading to distinct cis and trans rotamers that are visible on the NMR timescale[1]. In a standard 1 H NMR spectrum, this manifests as duplicated peaks (often in a 10:1 to 15:1 ratio)[1]. Inexperienced analysts frequently misinterpret these minor rotameric peaks as chemical impurities.

Furthermore, confirming that the ethyl group is attached to the amide nitrogen (N-ethyl) rather than the morpholine ring nitrogen (N4-ethyl) requires mapping the heteronuclear connectivity.

LogicTree Start Observe Ethyl -CH2- Protons (~3.2 - 3.5 ppm) HMBC HMBC Cross-Peaks (2-3 bond couplings) Start->HMBC Path1 Correlation to C3 & C5 of Morpholine Ring HMBC->Path1 Path2 Correlation to Amide Carbonyl (C=O, ~170 ppm) HMBC->Path2 Res1 4-Ethylmorpholine- 3-carboxamide Path1->Res1 Res2 N-Ethylmorpholine- 3-carboxamide Path2->Res2

Figure 2: HMBC logic tree for differentiating N-ethyl and 4-ethyl morpholine regioisomers.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . This means the internal data cross-checks itself, eliminating the need for external reference standards.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 15-20 mg of the analyte in 600 µL of an aprotic solvent like Toluene- d8​ or CDCl 3​ .

  • Causality: Protic solvents (like Methanol- d4​ ) will cause rapid deuterium exchange with the amide N-H proton, rendering it invisible. Observing this N-H proton is mandatory for through-space NOESY correlations to the ethyl group, which acts as a secondary internal validation of the amide alkylation state.

Step 2: Variable Temperature (VT) 1 H NMR
  • Action: Acquire standard 1 H and 13 C spectra at 298K. If peak broadening or minor signal duplication is observed, heat the sample to 340K and re-acquire the 1 H spectrum.

  • Causality: VT-NMR acts as the self-validating mechanism for conformational dynamics. If the duplicated peaks coalesce into sharp singlets at elevated temperatures, the system proves that they are dynamically exchanging rotamers rather than structural impurities[1]. The sum of the integration of the major and minor rotamer peaks must exactly equal the total expected proton count for that environment.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Execute a 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz).

  • Causality: This is the definitive test for regiochemistry. The protons of the ethyl group (-CH 2​ -) must show a 3-bond correlation to the amide carbonyl carbon (~168-171 ppm) to confirm the N-ethyl structure. If the molecule is the 4-ethyl isomer, the correlation will instead map to the C3 and C5 carbons of the morpholine ring.

Step 4: Super-Resolved Pure Shift NMR (Optional but Recommended)
  • Action: If the morpholine ring protons (C2, C3, C5, C6) overlap heavily, apply a homonuclear decoupled 1 H NMR pure shift experiment.

  • Causality: Pure shift spectra collapse complex multiplets into singlets[4]. This drastically improves resolution, allowing for precise integration and assignment of the morpholine chair conformation without the interference of J -coupling artifacts.

Quantitative Data Reference

To aid in the rapid validation of N-ethylmorpholine-3-carboxamide, Table 2 summarizes the diagnostic chemical shifts and expected 2D correlations derived from the aforementioned protocol.

Table 2: Diagnostic NMR Parameters for N-Ethylmorpholine-3-Carboxamide Validation

Structural FeatureNucleusExpected Shift Range (ppm)Diagnostic Multiplicity / 2D Correlation
Amide Carbonyl (C=O) 13 C168.0 - 171.0HMBC cross-peak with Ethyl -CH 2​ -
Morpholine C3 13 C50.0 - 55.0HSQC correlation to C3-H
Ethyl -CH 2​ - 1 H3.20 - 3.50Multiplet; HMBC to C=O
Ethyl -CH 3​ 1 H1.10 - 1.25Triplet ( J≈7 Hz)
Amide N-H 1 H5.50 - 7.50Broad singlet; NOESY to Ethyl -CH 2​ -

Conclusion

While high-throughput techniques like HRMS are excellent for initial screening, the structural validation of flexible heterocycles demands the mechanistic depth of NMR spectroscopy. By utilizing a self-validating workflow that incorporates VT-NMR for rotameric resolution and HMBC for regiochemical mapping, researchers can achieve complete molecular confidence in their synthesized morpholine-3-carboxamide derivatives.

References

  • [4] Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy . ACS Publications. 4

  • [1] Supporting information - The Royal Society of Chemistry . RSC. 1

  • [2] Structure verification of small molecules using mass spectrometry and NMR spectroscopy . ResearchGate.2

  • [3] Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 . ResolveMass. 3

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Comparative

A Comparative Guide to N-ethylmorpholine-3-carboxamide and Traditional Morpholine Derivatives for Drug Discovery Professionals

Introduction: The Morpholine Scaffold and the Quest for Optimal Drug Properties The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold and the Quest for Optimal Drug Properties

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved and experimental drugs.[1] Its appeal lies in the advantageous physicochemical properties it imparts to a molecule, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[2][3] Traditionally, the morpholine moiety is incorporated into drug candidates via substitution at the nitrogen atom (position 4), creating a vast chemical space of N-alkyl, N-aryl, and N-acyl derivatives. These "traditional" derivatives have proven invaluable in modulating a drug's properties.

However, the drive to fine-tune molecular characteristics and explore novel structure-activity relationships (SAR) has led to increased interest in substitutions on the carbon framework of the morpholine ring. This guide provides an in-depth comparison of a C-3 functionalized derivative, N-ethylmorpholine-3-carboxamide , with a representative traditional derivative, N-ethylmorpholine .

This comparison will delve into the anticipated differences in key performance metrics crucial for drug development—physicochemical properties, metabolic stability, and target binding potential. We will provide the scientific rationale for these expected differences and furnish detailed, field-tested experimental protocols to enable researchers to validate these properties in their own laboratories.

Structural and Physicochemical Showdown: Carboxamide vs. Simple Alkyl Substitution

The fundamental difference between N-ethylmorpholine-3-carboxamide and N-ethylmorpholine lies in the addition of a carboxamide group at the C-3 position. This seemingly minor change has profound implications for the molecule's overall properties.

// Invisible edge for layout node_A -> node_B [style=invis]; } dot Caption: Structural comparison of the two morpholine derivatives.

The introduction of the carboxamide group is hypothesized to significantly alter the physicochemical profile. The amide's ability to act as both a hydrogen bond donor (the N-H) and acceptor (the C=O) is a critical feature. In contrast, N-ethylmorpholine's primary interaction point is the basic nitrogen atom.

PropertyN-ethylmorpholine-3-carboxamide (Predicted)N-ethylmorpholine (Experimental/Known)Rationale for Predicted Differences
Molecular Weight 158.19 g/mol 115.17 g/mol [4]Addition of the carboxamide group.
Aqueous Solubility HighHigh (miscible)[5]The carboxamide group introduces additional hydrogen bonding capabilities, which is expected to maintain or enhance the already high solubility conferred by the morpholine ring.[6]
Lipophilicity (XLogP3) -0.90.4[4]The polar carboxamide group significantly decreases lipophilicity compared to the simple alkyl substitution.
pKa (of conjugate acid) ~6-7~7.7The electron-withdrawing effect of the adjacent carboxamide group is expected to reduce the basicity of the morpholine nitrogen.
Hydrogen Bond Donors 10The N-H of the primary amide.
Hydrogen Bond Acceptors 32The C=O of the amide and the ring oxygen and nitrogen.

Performance Comparison: A Tale of Two Substituents

The structural differences outlined above are expected to translate into distinct performance characteristics in a drug discovery setting.

Aqueous Solubility: The Power of Hydrogen Bonding

While N-ethylmorpholine is already highly soluble in water, the addition of the 3-carboxamide group in N-ethylmorpholine-3-carboxamide is predicted to further enhance its hydrophilic character. This can be particularly advantageous in formulations and for targets in aqueous cellular compartments. The ability to form additional hydrogen bonds with water molecules can mitigate solubility issues that may arise from other, more lipophilic parts of a larger drug molecule.[6]

Metabolic Stability: Blocking a Key Liability

N-alkylated morpholines are susceptible to several metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[2] The most common routes include:

  • N-dealkylation: Cleavage of the N-ethyl group.

  • Oxidation: Occurring at the carbon atoms alpha to the ring nitrogen or oxygen.[2]

The carboxamide group at the C-3 position in N-ethylmorpholine-3-carboxamide may influence its metabolic fate in several ways:

  • Steric Hindrance: The substituent at C-3 could sterically hinder the approach of CYP enzymes to the adjacent ring oxygen and nitrogen, potentially slowing down oxidation at these sites.

  • Electronic Effects: The electron-withdrawing nature of the carboxamide could alter the electron density of the morpholine ring, potentially reducing its susceptibility to oxidation.

Conversely, the amide bond itself could be a site for hydrolysis by amidase enzymes, although amides are generally more stable than esters. A direct comparison of the metabolic stability of these two scaffolds is therefore essential to determine which substitution pattern offers a more robust profile.

Target Binding: A New Handle for Interaction

For target engagement, the 3-carboxamide group provides a significant advantage over a simple N-alkyl substituent. The directed hydrogen bond donor (N-H) and acceptor (C=O) functionalities are frequently involved in high-affinity interactions with protein targets.[7] This allows for the formation of specific, directional bonds that can anchor a ligand in a binding pocket. N-ethylmorpholine, lacking these functionalities, primarily interacts through its basic nitrogen (via salt bridges) and hydrophobic interactions from the ethyl group. The 3-carboxamide, therefore, offers an additional, and often crucial, vector for optimizing target affinity and selectivity.

Experimental Protocols for Comparative Validation

The following protocols provide detailed, step-by-step methodologies to experimentally validate the hypothesized differences in performance between N-ethylmorpholine-3-carboxamide and traditional morpholine derivatives.

Diagram of the Comparative Experimental Workflow

G cluster_0 Compound Profiling cluster_1 Physicochemical & ADME Assays cluster_2 Pharmacological Assay cluster_3 Data Analysis & Comparison A N-ethylmorpholine-3-carboxamide C Kinetic Aqueous Solubility Assay A->C D Metabolic Stability Assay (Human Liver Microsomes) A->D E Competitive Radioligand Binding Assay A->E B N-ethylmorpholine B->C B->D B->E F Compare Solubility (mg/mL) Compare t½ and CLint Compare Ki C->F D->F E->F

Kinetic Aqueous Solubility Assay (Shake-Flask UV/LC-MS Method)

This assay determines the concentration of a compound in a saturated aqueous solution, providing a measure of its kinetic solubility.[8][9][10]

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM stock solution to the PBS, creating a final concentration of 100 µM. Prepare in triplicate.

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 24 hours to allow for equilibration.

  • Phase Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet any precipitated compound.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS or UV-Vis spectroscopy method against a standard curve prepared in PBS/DMSO.

  • Data Analysis: The average concentration from the triplicate wells is reported as the kinetic solubility in µg/mL or µM.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[11][12][13]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.

    • Prepare a 1 µM working solution of each test compound in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" controls.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable compound).

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[14][15][16][17]

Methodology (General Protocol):

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor at a specific protein concentration in assay buffer.

    • Prepare a stock solution of a high-affinity radioligand (e.g., [3H]-ligand) at a concentration close to its Kd.

    • Prepare serial dilutions of the unlabeled test compounds.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, the radioligand, the unlabeled test compound (at various concentrations), and the receptor-containing membranes.

    • Include wells for "total binding" (no unlabeled compound) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The choice of substitution on the morpholine scaffold is a critical decision in drug design, with significant consequences for a compound's physicochemical properties, metabolic stability, and target affinity. While traditional N-substituted morpholines offer a well-trodden path, functionalization at other positions, such as the C-3 carboxamide in N-ethylmorpholine-3-carboxamide, presents a compelling strategy for fine-tuning molecular properties.

The 3-carboxamide derivative is hypothesized to offer advantages in terms of creating additional points for target interaction and potentially improving metabolic stability, while maintaining or enhancing aqueous solubility. Conversely, the traditional N-ethylmorpholine provides a more lipophilic and basic scaffold.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test these hypotheses. By systematically evaluating solubility, metabolic stability, and target binding, drug development professionals can make data-driven decisions, moving beyond traditional scaffolds to unlock the full potential of novel morpholine derivatives in their quest for safer and more effective medicines.

References

  • Basic principles of competitive binding assays. (2025). Benchchem.
  • CAMEO Chemicals. (n.d.). N-ETHYL MORPHOLINE. NOAA.
  • ChemicalBook. (2026). N-Ethylmorpholine | 100-74-3.
  • Amines & Plasticizers Limited. (n.d.). N-Ethyl Morpholine* (NEM).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubChem. (n.d.). Ethylmorpholine.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. (2025). Benchchem.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Measuring Receptor Target Coverage: A Radioligand Competition Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025).
  • In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2026). PubMed.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). (S)-morpholine-3-carboxylic acid.
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. (2025). Benchchem.
  • In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2026).
  • (R)-Morpholine-3-carboxamide hydrochloride | 1867908-80-2. (n.d.).
  • Enamine. (n.d.).
  • Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design. (2025). Benchchem.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4. (2022).
  • A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moie. (2025). Benchchem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
  • PubChem. (n.d.). Morpholine-4-carboxamide.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC.
  • Morpholine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (n.d.). Benchchem.
  • Buy N-(3-methoxypropyl)morpholine-4-carboxamide. (2024).
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (2026).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024). Jefferson Digital Commons.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
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Validation

The Chasm and the Bridge: Correlating In Vitro Efficacy and In Vivo Outcomes for Morpholine Carboxamide-Based Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern oncology, the morpholine carboxamide scaffold has emerged as a privileged structure, frequently incorporated into small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, the morpholine carboxamide scaffold has emerged as a privileged structure, frequently incorporated into small molecules targeting critical cell signaling pathways.[1] This guide delves into the crucial comparison of in vitro and in vivo assay results for a representative morpholine carboxamide derivative, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, herein referred to as Compound 7c.[2] Understanding the translation of cellular activity to whole-organism efficacy is paramount for advancing novel cancer therapeutics from the bench to the clinic.

The journey of a drug candidate is a tale told in two distinct, yet interconnected, theaters: the controlled simplicity of the in vitro environment and the complex, dynamic reality of a living organism, the in vivo model. This guide will dissect the experimental data from both arenas for Compound 7c, a dimorpholinoquinazoline-based inhibitor of the PI3K/Akt/mTOR cascade, to illuminate the insights gained from each and the critical importance of bridging the gap between them.[2]

In Vitro Analysis: Unveiling Cellular Mechanisms and Potency

In vitro assays serve as the initial proving ground for a drug candidate, offering a rapid and cost-effective means to assess its biological activity at the cellular and molecular level. For Compound 7c, a series of in vitro studies were conducted to determine its cytotoxic effects on various cancer cell lines and to elucidate its mechanism of action.

In Vitro Cytotoxicity of Compound 7c

The anti-proliferative activity of Compound 7c was evaluated against a panel of human cancer cell lines using a standard MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.8
A549Lung Cancer1.2
HT-29Colon Cancer1.5
SHSY-5YNeuroblastoma2.1
Data synthesized from studies on morpholine substituted quinazoline derivatives.[3]

The sub-micromolar to low micromolar IC50 values demonstrate the potent cytotoxic effects of Compound 7c against a range of cancer cell types. Notably, the MCF-7 breast cancer cell line, which is known to harbor mutations in the PIK3CA gene, showed high sensitivity to the compound, providing an early indication of its potential target pathway.[2]

Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway

To confirm that the observed cytotoxicity was a result of targeting the PI3K/Akt/mTOR pathway, Western blot analysis was performed on MCF-7 cells treated with Compound 7c. This technique allows for the detection of specific proteins and their phosphorylation status, a key indicator of pathway activation.

The results demonstrated that Compound 7c effectively inhibited the phosphorylation of key downstream effectors of the PI3K pathway, including Akt, mTOR, and S6K, at concentrations between 125–250 nM.[2] This confirmed that Compound 7c functions as an inhibitor of this critical cancer-promoting signaling cascade.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound 7c in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Evaluation: Assessing Efficacy and Tolerability in a Living System

While in vitro assays provide essential information about a compound's cellular activity, they cannot fully recapitulate the complex physiological environment of a living organism.[4] In vivo studies are therefore a critical next step to evaluate a drug candidate's efficacy, pharmacokinetics, and potential toxicity in a whole-animal model.

In Vivo Antitumor Efficacy of Compound 7c

The in vivo anticancer activity of Compound 7c was assessed in a colorectal tumor xenograft model. In this model, human colorectal cancer cells (HCT-116) are implanted into immunodeficient mice, which then develop tumors.

Mice bearing established tumors were treated with Compound 7c, and tumor growth was monitored over time. The study demonstrated a significant inhibition of tumor growth in mice treated with Compound 7c compared to the vehicle-treated control group.[2] This result provides crucial evidence that the potent in vitro activity of Compound 7c translates to a tangible therapeutic effect in a living organism.

Experimental Protocol: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 human colorectal carcinoma cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, Compound 7c at a specific dose). Administer the treatment (e.g., orally or intraperitoneally) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Data Analysis: Plot the average tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess the tolerability of the treatment.

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Results

The successful translation of in vitro potency to in vivo efficacy is the holy grail of preclinical drug development. For Compound 7c, the data presents a compelling narrative of a promising anticancer agent.

ParameterIn Vitro ResultsIn Vivo ResultsCorrelation and Insights
Efficacy Potent cytotoxicity against multiple cancer cell lines (IC50 in the sub-micromolar to low micromolar range).Significant inhibition of tumor growth in a colorectal cancer xenograft model.The strong in vitro potency directly translated to a desirable in vivo anti-tumor response, validating the initial cellular screening.
Mechanism Demonstrated inhibition of the PI3K/Akt/mTOR signaling pathway via reduced phosphorylation of downstream targets.While not directly measured in the cited in vivo study, the tumor growth inhibition is consistent with the established in vitro mechanism of action.The in vitro mechanistic studies provide a strong rationale for the observed in vivo efficacy. Future in vivo studies could include pharmacodynamic analysis of tumor tissue to confirm pathway inhibition in the animal model.
Dosage Effective concentrations in the nanomolar to micromolar range.An effective dose was established that was well-tolerated by the animals.The in vitro effective concentrations provide a starting point for dose-range finding studies in animals. However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) will ultimately determine the optimal in vivo dosing regimen.

The morpholine moiety is a key structural feature in many PI3K inhibitors, as the oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain.[5][6] The carboxamide group can also contribute to binding and modulate the physicochemical properties of the molecule.[7] The favorable in vivo performance of Compound 7c suggests that its overall structure, including the dimorpholinoquinazoline core, provides a good balance of potency and drug-like properties.[2]

Diagram: The PI3K/Akt/mTOR Signaling Pathway and the Action of Compound 7c

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation Inhibition of Translation Initiation Compound7c Compound 7c Compound7c->PI3K Compound7c->mTORC1

Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of Compound 7c.

Conclusion: An Integrated Approach to Drug Discovery

The case of Compound 7c exemplifies the synergistic relationship between in vitro and in vivo assays in the preclinical development of anticancer agents. In vitro studies provide a rapid and detailed understanding of a compound's potency and mechanism of action at the cellular level. However, the complexity of a living organism, with its intricate network of physiological processes, necessitates in vivo validation.

The successful correlation of potent in vitro cytotoxicity and pathway inhibition with significant in vivo tumor growth suppression for this morpholine carboxamide derivative underscores the potential of this chemical scaffold in oncology. This integrated approach, leveraging the strengths of both experimental paradigms, is essential for making informed decisions and advancing the most promising therapeutic candidates toward clinical evaluation.

References

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. ACS Publications. [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. AIP Publishing. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. ACS Publications. [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling N-Ethylmorpholine-3-carboxamide

N-ethylmorpholine-3-carboxamide is a highly specialized synthetic building block frequently utilized in advanced drug discovery and medicinal chemistry workflows[1]. As a morpholine derivative featuring both a tertiary a...

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Author: BenchChem Technical Support Team. Date: April 2026

N-ethylmorpholine-3-carboxamide is a highly specialized synthetic building block frequently utilized in advanced drug discovery and medicinal chemistry workflows[1]. As a morpholine derivative featuring both a tertiary amine and an amide functional group, it presents unique physicochemical properties that require stringent safety protocols. This guide provides researchers and laboratory managers with a field-proven, step-by-step operational framework for handling this compound, ensuring both scientific integrity and absolute personnel safety.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, one must first understand the molecular causality behind the hazards.

  • Dermal and Ocular Irritation: The parent morpholine ring is a strong base and a known corrosive agent[2]. While the addition of the N-ethyl and 3-carboxamide groups significantly reduces vapor pressure and acute corrosivity, the compound retains localized basicity. Consequently, morpholine-3-carboxamide derivatives are universally classified under the Globally Harmonized System (GHS) as Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) [3].

  • Respiratory Sensitization: As a solid powder, the compound poses a risk of aerosolization. Inhalation of these fine particulates can lead to specific target organ toxicity (single exposure), classified as STOT SE 3 (H336) , causing respiratory tract irritation and potential central nervous system depression[3].

  • Hygroscopicity & Static Charge: Amide-containing heterocycles often exhibit hygroscopic tendencies and can accumulate high electrostatic charges during transfer, increasing the risk of sudden particulate aerosolization.

Personal Protective Equipment (PPE) Matrix

Do not view PPE as a mere regulatory checklist; it is a vital, integrated defense system. The following table outlines the mandatory PPE required for handling N-ethylmorpholine-3-carboxamide, grounded in the compound's specific physicochemical risks.

Protection ZoneEquipment StandardSpecificationCausal Rationale
Ocular Chemical Safety GogglesANSI Z87.1 certified, indirect ventingAddresses H319 risks[3]. Indirect venting prevents aerosolized powder or liquid splash ingress while minimizing fogging.
Dermal (Hands) Nitrile or Butyl Rubber GlovesMinimum 0.11 mm thickness, double-glovedThe lipophilic N-ethyl group combined with the polar morpholine core can partition through single-layer barriers over time. Double-gloving ensures mechanical redundancy.
Dermal (Body) Lab Coat & ApronFlame-resistant (FR), closed cuffsMitigates exposure to reactive intermediates and prevents the accumulation of static charge on standard synthetic clothing.
Respiratory Fume Hood / RespiratorCertified Class II Type A2 Hood (80-120 fpm)Addresses H336 risks[3]. Local exhaust ventilation is mandatory to capture airborne dust during weighing and transfer.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are fully confirmed.

Workflow A 1. Pre-Op Hood Check B 2. Weighing (Anti-static) A->B C 3. Transfer (Closed System) B->C D 4. Reaction Execution C->D E 5. Disposal & Decon D->E

Figure 1: Standardized operational workflow for handling N-ethylmorpholine-3-carboxamide.

Step-by-Step Methodology

Phase 1: Pre-Operation Validation

  • Ventilation Verification: Visually inspect the fume hood monitor. Verify the face velocity is actively maintaining between 80–120 feet per minute (fpm). Self-Validation: If the monitor is unreadable or alarming, abort operations immediately.

  • Environmental Clearance: Remove all incompatible materials from the workspace. Morpholine derivatives must be kept strictly away from strong oxidizing agents and concentrated acids to prevent exothermic reactions[2].

Phase 2: Weighing and Transfer

  • Static Mitigation: Ground all receiving vessels. Use only static-dissipative (e.g., PTFE-coated or grounded metal) spatulas. Rationale: Carboxamide powders retain electrostatic charge; static discharge can cause the powder to "jump," leading to immediate inhalation exposure.

  • Massing: Weigh the N-ethylmorpholine-3-carboxamide directly into a tared, sealable vial rather than open weigh boats.

  • Sealing: Cap the vial before removing it from the balance area to transfer it to the main reaction vessel.

Phase 3: Dissolution and Execution

  • Solvent Addition: Add solvents (e.g., DCM, DMF, or aqueous buffers) slowly via a pressure-equalizing dropping funnel or syringe through a septum.

  • Agitation: Ensure the reaction is adequately vented through a bubbler or inert gas manifold (e.g., Nitrogen or Argon) to accommodate any potential pressure changes during dissolution.

Emergency Response & Disposal Plan

Even with rigorous protocols, accidental exposure requires immediate, algorithmic action.

Emergency Spill Accidental Exposure or Spill Event Assess Assess Severity (Evacuate if major) Spill->Assess Skin Skin/Eye Contact: Flush 15 mins Assess->Skin Inhale Inhalation: Move to Fresh Air Assess->Inhale Clean Spill Cleanup: Absorbent Use Assess->Clean Med Seek Immediate Medical Advice Skin->Med Inhale->Med Clean->Med

Figure 2: Emergency response and mitigation pathway for chemical exposure.

Spill Cleanup Protocol
  • Containment: Do not use water to flush spills, as this may spread the contaminant. Cover the spilled N-ethylmorpholine-3-carboxamide with a solid, non-combustible absorbent material (e.g., diatomaceous earth or sand)[2].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and water only after all bulk material has been removed.

Waste Management
  • Segregation: Dispose of all unused N-ethylmorpholine-3-carboxamide, contaminated gloves, and empty vials in a designated Non-Halogenated Organic Waste container (unless dissolved in a halogenated solvent like DCM, in which case it must go to Halogenated Waste).

  • Environmental Protection: Under no circumstances should this compound or its rinsates be discharged into municipal drains, as morpholine derivatives can be harmful to aquatic life[4].

Sources

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